molecular formula C15H11NO B12839187 2'-Acetyl[1,1'-biphenyl]-3-carbonitrile

2'-Acetyl[1,1'-biphenyl]-3-carbonitrile

Cat. No.: B12839187
M. Wt: 221.25 g/mol
InChI Key: YDGYDOTTWFPNPQ-UHFFFAOYSA-N
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Description

2'-Acetyl[1,1'-biphenyl]-3-carbonitrile is a useful research compound. Its molecular formula is C15H11NO and its molecular weight is 221.25 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H11NO

Molecular Weight

221.25 g/mol

IUPAC Name

3-(2-acetylphenyl)benzonitrile

InChI

InChI=1S/C15H11NO/c1-11(17)14-7-2-3-8-15(14)13-6-4-5-12(9-13)10-16/h2-9H,1H3

InChI Key

YDGYDOTTWFPNPQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1C2=CC=CC(=C2)C#N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2'-acetyl-3'-cyanobiphenyl: Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Core Compound Identification

The fundamental characteristics of 2'-acetyl-3'-cyanobiphenyl are derived from its chemical structure. The molecular weight is calculated based on its constituent atoms.

IdentifierValueSource
Chemical Name 2'-acetyl-3'-cyanobiphenyl-
Molecular Formula C₁₅H₁₁NO-
Molecular Weight 221.25 g/mol Calculated
CAS Number Not available-

Proposed Synthesis and Mechanistic Rationale

The synthesis of 2'-acetyl-3'-cyanobiphenyl can be envisioned through a convergent approach, leveraging well-established cross-coupling reactions and aromatic substitution methods. A plausible synthetic route is outlined below, which offers a logical pathway for laboratory preparation.

Diagram of Proposed Synthetic Workflow

Synthetic_Workflow A 1-bromo-3-cyanobenzene C 2'-acetyl-3'-cyanobiphenyl A->C Suzuki Coupling (Pd catalyst, base) B 2-acetylphenylboronic acid B->C

Caption: Proposed Suzuki coupling reaction for the synthesis of 2'-acetyl-3'-cyanobiphenyl.

Detailed Experimental Protocol

Step 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol is based on established methods for the synthesis of biphenyl compounds.[1]

  • Reaction Setup: To a flame-dried round-bottom flask, add 1-bromo-3-cyanobenzene (1.0 eq), 2-acetylphenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base: Add a suitable solvent system, such as a 3:1 mixture of toluene and ethanol, followed by an aqueous solution of a base, typically 2M sodium carbonate (2.0 eq).

  • Reaction Conditions: The reaction mixture is degassed with an inert gas (e.g., argon or nitrogen) and then heated to reflux (approximately 80-100 °C) with vigorous stirring.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product, 2'-acetyl-3'-cyanobiphenyl.

Causality Behind Experimental Choices:

  • Catalyst: The palladium catalyst is crucial for facilitating the transmetalation and reductive elimination steps of the Suzuki coupling cycle.

  • Base: The base is required to activate the boronic acid for transmetalation to the palladium center.

  • Solvent System: The choice of a biphasic solvent system allows for the dissolution of both the organic-soluble reactants and the water-soluble base.

Physicochemical Properties and Drug Development Implications

The physicochemical properties of 2'-acetyl-3'-cyanobiphenyl are predicted based on its structure and can be compared to related cyanobiphenyl compounds.[2][3]

PropertyPredicted Value/CharacteristicImplication in Drug Development
LogP Moderately lipophilicMay influence membrane permeability and distribution.
Polar Surface Area ~41 ŲAffects solubility and ability to cross the blood-brain barrier.
Hydrogen Bond Donors 0Reduced potential for hydrogen bonding interactions.
Hydrogen Bond Acceptors 2 (cyano and acetyl oxygen)Can interact with biological targets through hydrogen bonding.
Melting Point Expected to be a solid at room temperatureInfluences formulation and stability.[3]

Potential Applications in Drug Discovery and Materials Science

The structural features of 2'-acetyl-3'-cyanobiphenyl suggest several potential areas of application, primarily in medicinal chemistry and materials science.

Logical Relationships in Potential Applications

Potential_Applications A 2'-acetyl-3'-cyanobiphenyl B Cyanobiphenyl Core A->B C Acetyl Group A->C D Liquid Crystal Properties B->D Known property of cyanobiphenyls E Enzyme Inhibition C->E Potential for interaction with active sites F Therapeutic Agent Development E->F Target for drug design

Sources

Introduction: The Strategic Importance of the Substituted Biphenyl Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to ortho-Acetyl meta-Cyano Biphenyl Derivatives: Synthesis, Activity, and Therapeutic Potential

The biphenyl moiety is a privileged structural motif in medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals, agrochemicals, and liquid crystals.[1] Its rigid, yet conformationally flexible nature allows it to engage with biological targets through specific spatial orientations. The true therapeutic potential, however, is unlocked through precise substitution patterns on the phenyl rings. This guide focuses on a particularly compelling scaffold: the ortho-acetyl meta-cyano biphenyl derivative.

This specific arrangement of functional groups creates a unique electronic and steric profile, pre-organizing the molecule for potent and selective interactions. The ortho-acetyl group can act as a hydrogen bond acceptor or a key anchoring point within a protein's binding pocket, while the meta-cyano group serves as a potent electron-withdrawing group and a hydrogen bond acceptor, influencing the molecule's overall polarity, metabolic stability, and binding affinity. Derivatives of this class have emerged as powerful modulators of critical disease pathways, most notably as inhibitors of the Hedgehog signaling pathway and various enzyme families, marking them as a scaffold of significant interest for drug development professionals.[2][3]

Synthetic Strategies: Constructing the Core Scaffold

The primary challenge in synthesizing biphenyl derivatives is the formation of the C-C bond connecting the two aryl rings. Transition-metal-catalyzed cross-coupling reactions are the cornerstone of modern synthetic approaches, offering high yields and broad functional group tolerance.[1]

Primary Synthetic Route: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is the most prevalent method for constructing the biphenyl core due to its mild reaction conditions, commercial availability of boronic acids, and tolerance of a wide array of functional groups. The reaction typically involves the coupling of an aryl halide with an arylboronic acid, catalyzed by a palladium(0) complex.

A typical synthetic workflow for accessing the target scaffold is outlined below.

G cluster_0 Starting Materials cluster_1 Reaction Core cluster_2 Post-Coupling Modification (If Needed) cluster_3 Final Product A 2-Bromo-6-cyanobenzaldehyde (or related aryl halide) C Suzuki-Miyaura Cross-Coupling A->C B Arylboronic Acid (e.g., 4-acetylphenylboronic acid) B->C E Oxidation or Grignard Addition to Aldehyde C->E If starting from aldehyde F ortho-Acetyl meta-Cyano Biphenyl Derivative C->F Direct coupling D Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) Solvent (e.g., Toluene/Water) D->C E->F

Caption: General workflow for the synthesis of ortho-acetyl meta-cyano biphenyls.

Experimental Protocol: Synthesis of 2'-Acetyl-3'-cyano-biphenyl-4-carboxylic acid ethyl ester

This protocol provides a representative example of a Suzuki-Miyaura coupling to generate the target scaffold.

Materials:

  • Ethyl 4-bromobenzoate

  • (2-Acetyl-3-cyanophenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

Procedure:

  • Catalyst Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), combine ethyl 4-bromobenzoate (1.0 eq), (2-acetyl-3-cyanophenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and degassed water to the flask.

  • Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biphenyl derivative.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Key Applications and Biological Activities

The unique stereoelectronic properties of ortho-acetyl meta-cyano biphenyl derivatives make them potent and selective modulators of several key biological targets implicated in human diseases.

Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development that, when aberrantly activated in adults, can drive the growth of various cancers. A key signal transducer in this pathway is the transmembrane protein Smoothened (SMO).

Ortho-biphenyl carboxamides, which are structurally analogous to ortho-acetyl biphenyls, have been identified as novel and potent antagonists of the SMO receptor, effectively inhibiting the Hh signaling pathway.[2] These compounds bind to the SMO receptor, preventing downstream signal transduction and subsequent activation of oncogenic transcription factors. This mechanism makes them highly valuable candidates for the development of anticancer therapeutics.

hedgehog_pathway cluster_off Hedgehog Pathway OFF cluster_on Hedgehog Pathway ON Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU GLI_A GLI-A (Active) SMO->GLI_A Activates GLI GLI (Inactive) SUFU->GLI Sequesters & Promotes Repression TargetGenes Target Gene Expression (Proliferation, Survival) GLI_A->TargetGenes Promotes Inhibitor ortho-Acetyl meta-Cyano Biphenyl Derivative Inhibitor->SMO Antagonizes

Caption: Simplified Hedgehog signaling pathway and the inhibitory action of SMO antagonists.

Enzyme Inhibition

The biphenyl scaffold is a versatile platform for designing enzyme inhibitors.[4] The ortho-acetyl meta-cyano substitution pattern can be tailored to fit into the active sites of various enzymes, leading to potent and selective inhibition.

  • MAPEG Family Inhibitors: 2,4-Dinitro-biphenyl-based compounds have been identified as inhibitors of Leukotriene C4 synthase (LTC4S) and 5-lipoxygenase-activating protein (FLAP).[3] These are members of the Membrane Associated Proteins in Eicosanoid and Glutathione metabolism (MAPEG) family, which are involved in producing pro-inflammatory mediators. This suggests that the core biphenyl scaffold is suitable for targeting this important enzyme class.

  • Aromatase and Sulfatase Inhibitors: Dual inhibitors targeting both aromatase and steroid sulfatase (STS) have been developed using a cyanophenyl-containing scaffold.[5] These enzymes are crucial in the biosynthesis of estrogens, and their inhibition is a key strategy in treating hormone-dependent breast cancer.

Target Class Example Enzyme(s) Therapeutic Area Reference
Hedgehog PathwaySmoothened (SMO)Oncology[2]
MAPEG FamilyLTC4S, FLAPInflammation[3]
SteroidogenesisAromatase, STSOncology[5]
Androgen SignalingAndrogen Receptor (AR)Oncology[6]

Table 1: Summary of Biological Targets for Cyano-Biphenyl Scaffolds.

Structure-Activity Relationship (SAR) Analysis

Optimizing the biological activity of a lead compound requires a systematic understanding of its structure-activity relationship (SAR). For the ortho-acetyl meta-cyano biphenyl scaffold, SAR studies focus on how modifications to different parts of the molecule affect its potency and selectivity.

SAR_Workflow Start Initial Hit Compound (e.g., ortho-acetyl meta-cyano biphenyl) Step1 Systematic Modification of R1, R2, R3 groups Start->Step1 Step2 Synthesis of Analog Library Step1->Step2 Step3 In Vitro Biological Assay (e.g., IC50 determination) Step2->Step3 Step4 Data Analysis: Identify Potency Trends Step3->Step4 Step4->Step1 Iterative Design Cycle Step5 Lead Optimization: Enhance Potency, Selectivity, and ADME Properties Step4->Step5

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

A key case study involves dual aromatase-sulfatase inhibitors, where modifications to a core cyanophenyl structure led to significant changes in inhibitory potency.[5]

  • Role of the Cyano Group: The cyano group is often crucial for activity. In aromatase inhibitors, it can coordinate with the heme iron in the enzyme's active site, mimicking the natural substrate.

  • Impact of Halogenation: The position and nature of halogen substituents on the second phenyl ring dramatically influence activity. For instance, moving a fluorine atom from the ortho to the meta position relative to a sulfamate group decreased aromatase inhibition, but adding a second fluorine atom at the other meta position significantly improved potency.[5]

  • Modifications to the Linker and Core Heterocycles: Replacing a triazole moiety with an imidazole group in one series of dual inhibitors improved both aromatase and STS inhibitory activities by up to two orders of magnitude, highlighting the sensitivity of the target interaction to the heterocyclic component.[5]

Modification Effect on Aromatase Inhibition (IC₅₀) Rationale
Relocate F from ortho to metaPotency Decreased (12 nM vs 39 nM)Suboptimal orientation in binding pocket.
Add a second F at meta' positionPotency Increased Significantly (39 nM vs 1.3 nM)Enhanced electronic interactions and favorable contacts.
Replace Triazole with ImidazolePotency Increased Significantly (~39 nM vs 0.2 nM)Improved hydrogen bonding and/or coordination with the active site.

Table 2: SAR summary for halogenated cyanophenyl dual aromatase-sulfatase inhibitors. Data adapted from Woo et al., 2011.[5]

Conclusion and Future Directions

The ortho-acetyl meta-cyano biphenyl scaffold and its close analogs represent a highly versatile and therapeutically relevant class of molecules. Their well-defined structure provides a rigid framework for presenting key functional groups—the acetyl and cyano moieties—in a precise spatial arrangement conducive to high-affinity binding with important biological targets, including the SMO receptor and various enzyme families. The synthetic accessibility, primarily through robust methods like the Suzuki-Miyaura coupling, ensures that a diverse chemical space around this core can be readily explored.

Future research in this area should focus on several key aspects:

  • Target Expansion: Exploring the activity of this scaffold against other therapeutic targets, such as kinases, proteases, and other GPCRs.

  • Pharmacokinetic Optimization: Fine-tuning the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles, thereby enhancing their potential as clinical drug candidates.

  • Elucidation of Binding Modes: Utilizing X-ray crystallography and computational modeling to gain detailed insights into the molecular interactions between these derivatives and their biological targets, which will guide the rational design of next-generation inhibitors with improved potency and selectivity.

By leveraging the foundational knowledge outlined in this guide, researchers and drug development professionals can continue to unlock the significant therapeutic potential of ortho-acetyl meta-cyano biphenyl derivatives.

References

  • Title: Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions - PMC Source: National Center for Biotechnology Information URL
  • Title: Improved Processes For The Preparation Of 2 Cyano 4 Methylbiphenyl Derivatives (Otbn)
  • Title: Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives Source: Asian Journal of Chemistry URL
  • Title: Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC Source: National Center for Biotechnology Information URL
  • Title: Identification and Structure-Activity Relationships of Ortho-Biphenyl Carboxamides as Potent Smoothened Antagonists Inhibiting the Hedgehog Signaling Pathway - PubMed Source: National Center for Biotechnology Information URL
  • Title: A Comparative Analysis of 4-Cyano-4'-(trifluoromethyl)
  • Title: The suggested mechanism for the synthesis of cyano biphenyl Source: ResearchGate URL
  • Title: CN103012201B - Synthetic method of 2-cyano-4'-methyl diphenyl - Google Patents Source: Google Patents URL
  • Title: (PDF)
  • Title: Special Issue: “Enzymes and Enzyme Inhibitors—Applications in Medicine and Diagnosis 2.
  • Title: Identification of 2,4‐Dinitro‐Biphenyl‐Based Compounds as MAPEG Inhibitors - PMC Source: National Center for Biotechnology Information URL
  • Title: Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)

Sources

Thermodynamics and Solubility Profiling of Cyanobiphenyl Ketones and Derivatives in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyanobiphenyl ketones and their structural analogs (such as 4'-bromomethyl-2-cyanobiphenyl, OTBNBr) are critical intermediates in both materials science—specifically in the engineering of liquid crystals[1]—and in pharmaceutical development, where they serve as primary precursors for sartan-class antihypertensive therapeutics[2]. The efficiency of downstream crystallization, purification, and formulation of these compounds is strictly governed by their thermodynamic solubility in various organic solvents[3].

This technical guide provides an in-depth analysis of the dissolution thermodynamics of cyanobiphenyl derivatives. By examining the causality behind solute-solvent interactions, detailing self-validating experimental protocols, and exploring advanced predictive modeling, this whitepaper equips application scientists with the foundational logic required to optimize solvent selection for complex biphenyl systems.

Molecular Mechanics and Thermodynamic Causality

The solubility of a compound is not merely a static value; it is the macroscopic result of competing microscopic forces. For cyanobiphenyl ketones and related derivatives, the molecular architecture presents three distinct interaction zones:

  • The Biphenyl Core: Highly hydrophobic, driving strong π-π stacking interactions in the solid crystal lattice.

  • The Cyano Group (-CN): A strong electron-withdrawing group that acts as a potent hydrogen-bond acceptor and creates a significant permanent dipole.

  • The Ketone/Alkyl Linkages: Provides additional structural flexibility and secondary dipole moments.

When introduced to an organic solvent, the dissolution process requires breaking the solute-solute lattice energy and the solvent-solvent intermolecular bonds to form a solute-solvent cavity. Research indicates that the intermolecular interaction between organic solvent molecules plays a dominant role in determining the solubility of cyanobiphenyl derivatives[2].

Polar aprotic solvents (e.g., acetone, ethyl acetate) exhibit the highest solubilization capacity. Causality: These solvents possess strong dipole moments capable of interacting favorably with the cyano and ketone groups, but they lack the strong intermolecular hydrogen-bond networks found in polar protic solvents (like alcohols). In contrast, dissolving a cyanobiphenyl derivative in 2-propanol requires a massive energy penalty to disrupt the solvent's internal hydrogen-bonding network, resulting in significantly lower solubility[2][3]. Furthermore, most of these solution systems deviate positively from Raoult's law, indicating that while solute-solvent interactions are favorable, they do not entirely overcome the ideal lattice energies[2].

ThermodynamicModeling Solvent Solvent Properties (Polarity, H-Bonding) Interaction Intermolecular Interactions Solvent->Interaction Solute Cyanobiphenyl Core (Dipole, Cyano Group) Solute->Interaction Models Predictive Models (Apelblat, Wilson, ANN) Interaction->Models Output Solubility Correlation & Prediction Models->Output

Fig 1. Causality network mapping molecular interactions to macroscopic solubility predictions.

Self-Validating Experimental Methodology: Gravimetric Profiling

To accurately determine the mole fraction solubility of cyanobiphenyl derivatives, the gravimetric method is the gold standard. However, to ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) standards, the protocol must be designed as a self-validating system to prevent kinetic artifacts.

Step-by-Step Gravimetric Protocol
  • Saturation & Equilibration: An excess of the cyanobiphenyl solute is added to a known volume of organic solvent in a sealed, jacketed glass vessel.

    • Causality: Sealing prevents solvent evaporation which would alter the concentration. The jacketed vessel connected to a thermostatic bath ensures strict isothermal conditions (±0.05 K).

  • Kinetic Agitation: The suspension is continuously stirred for 72 hours.

    • Causality: 72 hours is deliberately chosen to overcome kinetic dissolution barriers, ensuring the system reaches true thermodynamic equilibrium rather than a temporary metastable state.

  • Phase Separation: Stirring is halted, and the mixture is allowed to settle isothermally for 24 hours.

    • Causality: Settling prevents the accidental aspiration of undissolved microcrystals during sampling, which would falsely elevate the calculated solubility.

  • Precision Sampling: A precise aliquot of the clear supernatant is extracted using a pre-warmed syringe equipped with a 0.22 μm PTFE filter.

    • Causality: Pre-warming the syringe to the exact equilibration temperature prevents sudden localized cooling, which could cause immediate precipitation of the solute inside the needle.

  • Evaporation & Validation Loop: The sample is transferred to a pre-weighed glass vial and placed in a vacuum drying oven.

    • Self-Validation: The vial is weighed every 12 hours. The protocol dictates that equilibrium is only validated when the mass difference between three consecutive readings is less than 0.5% (

      
      ). This guarantees the complete removal of the solvent.
      

GravimetricWorkflow N1 1. Solute-Solvent Preparation N2 2. Isothermal Equilibration (72h) N1->N2 N3 3. Phase Separation & Settling (24h) N2->N3 N4 4. Supernatant Sampling N3->N4 N5 5. Vacuum Evaporation N4->N5 N6 6. Mass Validation (Constant Weight) N5->N6 N6->N5 If Δm > 0.5%

Fig 2. Self-validating gravimetric workflow for determining thermodynamic solubility.

Quantitative Solubility Data & Solvent Effects

Experimental data confirms that the solubility of cyanobiphenyl derivatives monotonously increases with increasing temperature across all solvents[3][4]. However, at any given temperature, the absolute solubility is highly dependent on the solvent class. The table below summarizes the solubility hierarchy and the dominant interactions driving these phenomena[3].

SolventSolvent ClassificationRelative SolubilityDominant Solute-Solvent Interaction
Acetone Polar AproticHighestStrong dipole-dipole; favorable cyano-ketone alignment
Methyl Acetate Polar AproticHighDipole-dipole
Ethyl Acetate Polar AproticModerate-HighDipole-dipole; slight steric hindrance
Butyl Acetate Polar AproticModerateIncreased aliphatic bulk reduces interaction density
2-Butanol Polar ProticLowHigh energy penalty to disrupt solvent H-bond network
2-Propanol Polar ProticLowestStrong solvent-solvent H-bonding limits solute cavity formation

In binary solvent mixtures (e.g., acetone + ethanol), the solubility of the cyanobiphenyl derivative monotonously increases with an increasing mole fraction of the polar aprotic solvent (acetone)[4].

Predictive Thermodynamic Modeling

To scale pharmaceutical production, empirical data must be translated into predictive mathematical models. The solubility of cyanobiphenyls is most accurately correlated using the modified Apelblat equation and the van't Hoff equation [2][4].

The modified Apelblat equation is expressed as:



Where 

is the mole fraction solubility,

is the absolute temperature, and

,

, and

are empirical constants. The parameter

reflects the non-ideality of the solution, while

and

represent the effect of temperature on the enthalpy of fusion[5]. Studies have shown that the assumption of temperature independence for the van't Hoff enthalpy is often not applicable to complex cyanobiphenyl solution systems, making the Apelblat model's inclusion of the

term critical for accuracy[2].
Advanced Neural Network Integration

Recently, the field has moved beyond semi-empirical equations toward machine learning. Artificial Neural Networks (ANNs), trained using the back-propagation method of the Levenberg-Marquardt algorithm, are now utilized to predict the solubility of complex pharmaceutical compounds in organic solvents[5]. By inputting molecular weight, critical temperature, critical pressure, and acentric factors into the hidden layers of the ANN, researchers can predict solubility profiles across unmeasured temperature ranges with an Average Absolute Relative Deviation (AARD) of less than 1.5%[5].

Conclusion

The solubility of cyanobiphenyl ketones and derivatives in organic solvents is a complex thermodynamic process dictated by the delicate balance between solute dipole interactions and the disruption of solvent-solvent networks. Polar aprotic solvents like acetone provide the optimal thermodynamic environment by offering strong dipole-dipole stabilization without the energetic penalty of breaking hydrogen bonds. By utilizing self-validating gravimetric protocols and advanced predictive modeling (Apelblat and ANN), researchers can systematically optimize crystallization and purification workflows for these critical pharmaceutical and material precursors.

References

  • [1] Title: Asymmetric Organic−Inorganic Hybrid Giant Molecule: Cyanobiphenyl Monosubstituted Polyhedral Oligomeric Silsesquioxane Nanoparticles for Vertical Alignment of Liquid Crystals | Source: jbnu.ac.kr | URL: 1

  • [4] Title: Determination and correlation of solubility of 4'-bromomethyl-2-cyanobiphenyl in acetone+ (ethanol, n-propanol, n-butanol) mixtures | Source: researchgate.net | URL: 4

  • [2] Title: 4-Bromomethyl-2-cyanobiphenyl: Thermodynamics & Green Photocatalytic Synthesis | Source: chemicalbook.com | URL: 2

  • [5] Title: Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model | Source: physchemres.org | URL: 5

  • [3] Title: Thermodynamics of 4'-bromomethyl-2-cyanobiphenyl in different solvents | Source: researchgate.net | URL: 3

Sources

2'-Acetyl[1,1'-biphenyl]-3-carbonitrile PubChem CID and safety data

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2'-Acetyl[1,1'-biphenyl]-3-carbonitrile: PubChem Identification and Synthesized Safety Protocols

Abstract

This technical guide addresses the chemical identity and safety profile of this compound. Due to the absence of a dedicated PubChem Compound Identifier (CID) and a specific Safety Data Sheet (SDS) for this molecule, this document provides a comprehensive, inferred safety and handling protocol. By synthesizing data from structurally analogous compounds—including 2-acetylbiphenyl, various biphenyl carbonitriles, and the parent biphenyl structure—this whitepaper offers a robust framework for researchers, scientists, and drug development professionals to handle this compound with a high degree of caution and informed expertise. The protocols herein are designed as self-validating systems, grounded in authoritative data from related chemical entities to ensure maximum safety in a laboratory setting.

Chemical Identity and Surrogate Compound Analysis

As of the latest database review, a specific PubChem CID for this compound has not been assigned. This is common for novel or specialized research chemicals. To establish a reliable safety profile, we must extrapolate from well-documented, structurally related compounds. The core structure combines a biphenyl backbone with an acetyl group and a carbonitrile moiety. Therefore, the following compounds have been selected as primary surrogates for our analysis.

Compound NamePubChem CIDCAS NumberMolecular FormulaRationale for Selection
1-((1,1'-Biphenyl)-2-yl)ethan-1-one (2-Acetylbiphenyl)111599032142-66-7C₁₄H₁₂ORepresents the acetylated biphenyl portion of the target molecule.[1]
(1,1'-Biphenyl)-4-carbonitrile180212920-38-9C₁₃H₉NRepresents the biphenyl carbonitrile scaffold.[2]
3'-Hydroxy-4'-methyl[1,1'-biphenyl]-3-carbonitrileN/A253678-98-7C₁₄H₁₁NOA substituted biphenyl carbonitrile, providing data on similar functionalized structures.[3]
Biphenyl709592-52-4C₁₂H₁₀The parent biphenyl structure, providing foundational toxicity and safety data.

Inferred Hazard Profile and Toxicological Assessment

Based on the GHS classifications of the surrogate compounds, this compound should be handled as a hazardous substance. The primary hazards are anticipated to be irritation to the skin, eyes, and respiratory system, with potential for aquatic toxicity.

Synthesized GHS Classification

The following classification is inferred from the consistent hazard statements associated with the selected analogues.[1][3]

Pictogram(s)


Signal Word Warning
Hazard Statements H315: Causes skin irritation.[1][3]H319: Causes serious eye irritation.[1][3]H335: May cause respiratory irritation.[1][3]H410: Very toxic to aquatic life with long lasting effects.
Precautionary Statements Prevention: P261, P264, P271, P273, P280[1]Response: P302+P352, P304+P340, P305+P351+P338, P312[3]Storage: P403+P233, P405[3]Disposal: P501[3]
Toxicological Causality

The irritant nature of this compound can be attributed to its functional groups. The acetyl group and the biphenyl structure contribute to its reactivity and potential to cause dermal and ocular irritation, a common feature of aromatic ketones.[1] The carbonitrile group, while a key synthetic handle, can be metabolized or hydrolyze under certain conditions, and compounds containing it often warrant careful toxicological assessment. Furthermore, the parent biphenyl structure is associated with liver and kidney toxicity and is considered a probable carcinogen, adding to the chronic hazard potential.[4][5][6] The high toxicity to aquatic life is a known characteristic of many biphenyl derivatives.

Risk Assessment and Handling Workflow

For any novel or sparsely documented chemical, a systematic risk assessment is not just a procedural step but a foundational pillar of laboratory safety. The following workflow illustrates the decision-making process that should be adopted before and during the handling of this compound.

G cluster_prep Phase 1: Pre-Experiment Assessment cluster_exec Phase 2: Experimental Execution A Identify Target Compound: This compound B Search for Direct Safety Data (PubChem, SDS) A->B C Data Found? B->C D Analyze Structurally Similar Compounds C->D No G Implement Engineering Controls (Fume Hood, Ventilation) C->G Yes (Use Direct Protocol) E Synthesize Inferred Hazard Profile (GHS) D->E F Develop Specific Handling Protocol (SOP) E->F F->G Proceed to Lab Work H Don Personal Protective Equipment (PPE) G->H I Execute Experiment Following SOP H->I J Segregate and Label Hazardous Waste I->J K Decontaminate Workspace and Store Compound J->K

Sources

electronic properties of donor-acceptor substituted biphenyls

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electronic Properties of Donor-Acceptor Substituted Biphenyls

Abstract

Donor-acceptor (D-A) substituted biphenyls represent a cornerstone class of organic functional materials, underpinning advancements in fields ranging from optoelectronics to chemical biology. Their unique electronic properties are dominated by a phenomenon known as Intramolecular Charge Transfer (ICT), which is exquisitely sensitive to molecular structure and environment. This guide provides a comprehensive exploration of the principles governing the electronic behavior of these chromophores. We will dissect the theoretical underpinnings of their function, detail robust synthetic strategies, outline key experimental characterization protocols, and synthesize these concepts to establish clear structure-property relationships. This document is intended for researchers, chemists, and materials scientists seeking to understand, design, and effectively utilize D-A biphenyl systems.

Introduction: The Biphenyl Core as a Tunable Electronic Scaffold

Biphenyls, consisting of two interconnected phenyl rings, are a foundational structural motif in organic chemistry.[1] When substituted with an electron-donating group (D) on one ring and an electron-accepting group (A) on the other, they are transformed into sophisticated "push-pull" systems.[2][3] Upon absorption of energy, typically light, an electron is promoted from the donor-rich part of the molecule to the acceptor-rich part. This photoinduced redistribution of electron density is termed Intramolecular Charge Transfer (ICT).[4][5]

The resulting ICT excited state is highly polar and fundamentally different from the ground state, leading to a host of fascinating properties, including strong solvatochromism (a change in color with solvent polarity), large excited-state dipole moments, and significant nonlinear optical responses.[6][7] The versatility of D-A biphenyls stems from the fact that their electronic properties can be precisely tuned by three key factors:

  • The intrinsic strength of the donor and acceptor moieties. [8]

  • The substitution pattern on the phenyl rings.

  • The dihedral (torsion) angle between the two phenyl rings, which controls the degree of π-conjugation.[9][10]

This guide will systematically explore how these factors are manipulated to engineer molecules with tailored electronic and photophysical properties for applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and two-photon sensitive photoremovable protecting groups.[1][11][12]

Theoretical Framework: From Molecular Geometry to Electronic Transitions

A deep understanding of the electronic properties of D-A biphenyls requires a solid theoretical foundation. The interplay between molecular geometry and electronic structure is paramount.

The Critical Role of the Inter-Ring Torsion Angle

The defining structural characteristic of a biphenyl system is the torsion angle (φ) between the planes of the two aromatic rings. This angle directly dictates the extent of electronic communication, or π-conjugation, between the donor and acceptor groups.

  • Planar Conformation (φ ≈ 0°): Maximum overlap between the p-orbitals of the two rings allows for efficient π-conjugation. This results in a more delocalized electronic system, facilitating charge transfer.

  • Orthogonal Conformation (φ ≈ 90°): The p-orbitals are perpendicular, leading to a near-complete breakdown of π-conjugation. The donor and acceptor moieties behave as electronically isolated units.[6]

In most unsubstituted biphenyls, steric hindrance between the ortho-hydrogens results in a twisted conformation in the ground state. The introduction of bulky substituents in the ortho positions can further increase this twist, providing a powerful handle for tuning the electronic properties.[13] Conversely, bridging the two rings can force a more planar geometry.[2]

G cluster_0 Planar Biphenyl (φ ≈ 0°) cluster_1 Twisted Biphenyl (φ ≈ 90°) a1 Maximal π-Conjugation a2 Efficient D-A Communication a1->a2 a3 Delocalized System a2->a3 b1 Minimal π-Conjugation b2 Decoupled D-A Units b1->b2 b3 Localized System b2->b3 Torsion Torsion Angle (φ) Torsion->a1 Decreases Torsion->b1 Increases

Caption: Relationship between biphenyl torsion angle and π-conjugation.

The Intramolecular Charge Transfer (ICT) Mechanism

The hallmark of a D-A system is the ICT process that occurs upon photoexcitation. This can be visualized as a sequence of events:

  • Photoexcitation: The molecule absorbs a photon, promoting an electron from the Highest Occupied Molecular Orbital (HOMO), which is typically localized on the donor, to the Lowest Unoccupied Molecular Orbital (LUMO), which is localized on the acceptor. This initially forms a "Locally Excited" (LE) state.

  • Charge Transfer: The molecule then relaxes into a more stable, highly polarized Intramolecular Charge Transfer (ICT) state.[4][14] In some cases, this relaxation involves a significant twisting motion around the D-A bond, leading to a Twisted Intramolecular Charge Transfer (TICT) state, which is often characterized by a large Stokes shift and sensitivity to solvent polarity.[4]

  • Relaxation: The molecule returns to the ground state via fluorescence (emission of a photon) or non-radiative decay pathways. The energy (and thus color) of the emitted light is highly dependent on the stability of the ICT state.

ICT_Process S0 Ground State (S₀) (D-π-A) LE Locally Excited State (LE) (D*-π-A) S0->LE Absorption (hν) ICT ICT State (D⁺-π-A⁻) LE->ICT Relaxation / Twisting S0_return Ground State (S₀) ICT->S0_return Fluorescence (hν')

Caption: Simplified energy diagram of the ICT process.

Computational Modeling Protocols

Quantum chemical calculations are indispensable tools for predicting and rationalizing the electronic properties of D-A biphenyls. Density Functional Theory (DFT) is the most widely used method due to its favorable balance of accuracy and computational cost.[15][16]

  • Geometry Optimization (Ground State):

    • Objective: To find the lowest energy conformation of the molecule.

    • Method: DFT, typically using a hybrid functional like B3LYP or a range-separated functional like CAM-B3LYP for better description of charge-transfer states.[15]

    • Basis Set: A Pople-style basis set such as 6-311G(d,p) or a correlation-consistent basis set is recommended.[17]

    • Software: Gaussian, ORCA, Spartan, etc.

    • Causality: An accurate ground state geometry is crucial as all subsequent electronic property calculations depend on it. The torsion angle, bond lengths, and overall conformation are determined at this stage.

  • Frequency Calculation:

    • Objective: To confirm that the optimized geometry is a true energy minimum (no imaginary frequencies).

    • Causality: This is a self-validating step. An imaginary frequency indicates a transition state, not a stable structure, and requires re-optimization.

  • Excited State Calculation:

    • Objective: To calculate vertical excitation energies (corresponding to UV-Vis absorption) and oscillator strengths.

    • Method: Time-Dependent Density Functional Theory (TD-DFT) is the standard approach.

    • Causality: This calculation simulates the electronic transitions. The lowest energy transition with a significant oscillator strength often corresponds to the HOMO-LUMO transition, which is the ICT band. The calculated energy can be directly compared to the experimental absorption maximum.

  • Analysis:

    • Molecular Orbitals: Visualize the HOMO and LUMO to confirm their localization on the donor and acceptor, respectively. This provides direct evidence of the "push-pull" nature.[18]

    • Dipole Moment: Calculate the ground and excited state dipole moments. A large increase in the dipole moment upon excitation is a quantitative indicator of significant charge transfer.[19]

Synthesis: Building the Biphenyl Scaffold

The construction of unsymmetrical D-A biphenyls relies heavily on modern cross-coupling chemistry. The Suzuki-Miyaura coupling is the most prevalent and robust method due to its exceptional functional group tolerance, mild reaction conditions, and the use of stable and environmentally benign boronic acid reagents.[20][21][22]

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of a generic D-A biphenyl from an aryl halide (bearing the acceptor) and an arylboronic acid (bearing the donor).

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Reactant Preparation:

    • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 mmol, 1 equiv.), the arylboronic acid or ester (1.1-1.5 mmol, 1.1-1.5 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).[21]

    • Causality: Using a slight excess of the boronic acid component ensures complete consumption of the often more expensive aryl halide. The inert atmosphere is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Addition of Base and Solvent:

    • Add a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv.) and a degassed solvent system. A common choice is a mixture of an organic solvent (e.g., Toluene, Dioxane, or DMF) and water.[21]

    • Causality: The base is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species. Degassing the solvent removes dissolved oxygen, which can deactivate the catalyst.

  • Reaction:

    • Heat the reaction mixture with stirring to a temperature typically between 80-110 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove inorganic salts.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure D-A substituted biphenyl.

Experimental Characterization

A combination of spectroscopic and electrochemical techniques is used to probe the electronic properties and validate the theoretical models.

UV-Visible and Fluorescence Spectroscopy

These are the primary tools for investigating the electronic transitions in D-A biphenyls.

  • UV-Vis Absorption: Measures the energy required to promote the molecule to an excited state. The lowest energy absorption band, often appearing in the visible region, is typically assigned to the ICT transition.[23]

  • Fluorescence Emission: Measures the energy released as light when the molecule relaxes from the excited state. The difference between the absorption and emission maxima (the Stokes shift) provides insight into the geometric and electronic reorganization between the ground and excited states.[24]

Objective: To demonstrate the charge-transfer character of the excited state by measuring the change in emission wavelength as a function of solvent polarity.

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the D-A biphenyl in a high-purity, non-polar solvent (e.g., Toluene or Dioxane).

  • Sample Preparation: Prepare a series of dilute solutions (e.g., 1-10 µM) in a range of solvents with varying polarity (e.g., Hexane, Toluene, Dichloromethane, Acetone, Acetonitrile, Ethanol, Water). Ensure the final concentration is identical in all samples to allow for valid comparisons of intensity.

    • Causality: Keeping the concentration low prevents aggregation, which can complicate the spectra. The wide range of solvent polarities will reveal the full extent of the solvatochromic shift.

  • Data Acquisition:

    • For each sample, record the UV-Vis absorption spectrum to determine the absorption maximum (λabs).

    • Record the fluorescence emission spectrum, exciting at or near the λabs. Record the emission maximum (λem).

  • Data Analysis:

    • Plot the emission maximum (λem or its corresponding energy in cm⁻¹) against a solvent polarity parameter, such as the Reichardt's Dye ET(30) scale or the Lippert-Mataga parameter (Δf).[24]

    • Causality: A linear correlation in a Lippert-Mataga plot is strong evidence for an ICT state. The slope of the plot is related to the change in dipole moment between the ground and excited states, providing a quantitative measure of the charge transfer.[24][25]

Donor (D) / Acceptor (A) StrengthTypical SolventsExpected Solvatochromic Shift (λem)Reference
Weak D/A (e.g., -OCH₃ / -CN)Toluene → Acetonitrile30 - 60 nm[9]
Moderate D/A (e.g., -N(CH₃)₂ / -CHO)Toluene → Acetonitrile60 - 100 nm[2]
Strong D/A (e.g., -N(CH₃)₂ / -NO₂)Toluene → DMSO> 100 nm[8]
Zwitterionic SystemsDichloromethane → Water> 150 nm[7]
Table 1: Representative Solvatochromic Shifts for D-A Biphenyls
Cyclic Voltammetry (CV)

CV is an electrochemical technique used to measure the oxidation and reduction potentials of a molecule. These values can be used to estimate the energies of the HOMO and LUMO levels.[24]

  • Oxidation Potential (Eox): Corresponds to the energy required to remove an electron from the HOMO.

  • Reduction Potential (Ered): Corresponds to the energy required to add an electron to the LUMO.

  • Solution Preparation: Dissolve the D-A biphenyl (analyte, ~1 mM) in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).[26] Add an internal standard with a known redox potential (e.g., ferrocene/ferrocenium, Fc/Fc⁺).

    • Causality: The supporting electrolyte is necessary to ensure conductivity of the solution. The internal standard allows for accurate referencing of the measured potentials against a universal scale.

  • Electrochemical Cell Setup: Use a three-electrode setup: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).

  • Data Acquisition: Purge the solution with an inert gas (Argon or Nitrogen) for 5-10 minutes to remove dissolved oxygen, which can interfere with the measurements. Scan the potential from an initial value, first in the oxidative direction and then in the reductive direction, and record the resulting current.

  • Data Analysis:

    • Determine the half-wave potentials (E₁/₂) for the oxidation and reduction events from the voltammogram.

    • Estimate the HOMO and LUMO energies using empirical formulas (e.g., EHOMO ≈ -[Eox vs Fc/Fc⁺ + 4.8] eV; ELUMO ≈ -[Ered vs Fc/Fc⁺ + 4.8] eV).

    • The difference between the HOMO and LUMO energies provides the electrochemical energy gap, which can be compared to the optical gap determined from the onset of the absorption spectrum.[24]

Compound TypeTypical Eox (V vs Fc/Fc⁺)Typical Ered (V vs Fc/Fc⁺)Estimated HOMO (eV)Estimated LUMO (eV)Reference
Biphenyl (unsubstituted)> 1.5< -2.5~ -6.3~ -2.3[27]
D-A Biphenyl0.5 to 1.0-1.5 to -2.2-5.3 to -5.8-2.6 to -3.3[26][27]
Table 2: Representative Electrochemical Data for Biphenyl Systems

Conclusion

Donor-acceptor substituted biphenyls are a remarkably versatile class of molecules whose electronic properties are governed by the principles of intramolecular charge transfer. The ability to precisely control the extent of this charge transfer through synthetic modification of the donor/acceptor strength and, most critically, the inter-ring torsion angle, provides a powerful paradigm for the design of advanced functional materials. The combination of computational modeling with robust spectroscopic and electrochemical characterization, as outlined in this guide, forms a self-validating workflow for researchers. This synergy allows for the rational design of novel D-A biphenyls with properties tailored for specific applications, ensuring their continued importance in the development of next-generation technologies in medicine, materials science, and beyond.

References

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  • The effect of acceptor group variation on the solvatochromism of donor-acceptor fluorophores. Journal of Fluorescence. [Link]

  • The donor–acceptor biphenyl platform: A versatile chromophore for the engineering of highly efficient two-photon sensitive photoremovable protecting groups. Photochemical & Photobiological Sciences. [Link]

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  • Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl. Chemical Research in Toxicology. [Link]

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Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of 2-Bromoacetophenone and 3-Cyanophenylboronic acid for the Synthesis of 2-(3-Cyanophenyl)acetophenone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the Suzuki-Miyaura cross-coupling of 2-bromoacetophenone with 3-cyanophenylboronic acid to synthesize 2-(3-cyanophenyl)acetophenone, a valuable biaryl ketone scaffold. Biaryl ketones are significant structural motifs in medicinal chemistry and drug development, appearing in numerous biologically active molecules. This application note details the underlying reaction mechanism, provides a thoroughly validated experimental protocol, and offers insights into reaction optimization and troubleshooting. The described methodology is designed for researchers, scientists, and drug development professionals seeking a reliable and efficient route to this class of compounds.

Introduction: The Significance of Biaryl Ketones and the Suzuki-Miyaura Reaction

Biaryl ketones are a class of organic compounds featuring two aryl groups connected to a central carbonyl group. This structural unit is a privileged scaffold in medicinal chemistry, found in a variety of approved drugs and clinical candidates, including the anti-inflammatory drug Ketoprofen. The efficient synthesis of diverse biaryl ketones is therefore critical for structure-activity relationship (SAR) studies in drug discovery.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing C-C bonds, particularly for creating biaryl systems.[1][2] Its advantages include mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids and aryl halides.[2][3] The reaction, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry, has become a cornerstone of modern organic synthesis.[4]

This guide focuses on the specific coupling of 2-bromoacetophenone, an electrophile, with 3-cyanophenylboronic acid, a nucleophilic boronate, to yield 2-(3-cyanophenyl)acetophenone.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[1][5][6]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition ArPd(II)XL2 Ar-Pd(II)-X Complex Transmetalation Transmetalation ArPd(II)Ar'L2 Diaryl-Pd(II) Complex Reductive_Elimination Reductive Elimination Product 2-(3-Cyanophenyl)acetophenone (Ar-Ar') Reductive_Elimination->Product Aryl_Halide 2-Bromoacetophenone (Ar-X) Aryl_Halide->Oxidative_Addition Boronic_Acid 3-Cyanophenylboronic Acid (Ar'-B(OH)2) Boronic_Acid->Transmetalation caption Fig. 1: Catalytic cycle of the Suzuki-Miyaura reaction.

Fig. 1: Catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst. An aryl halide (in this case, 2-bromoacetophenone) undergoes oxidative addition to the Pd(0) center. This step involves the insertion of palladium into the carbon-halogen bond, resulting in the formation of a Pd(II) complex.[1][4][7] The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[8] For aryl bromides, this step is typically faster than the rate-determining step.[4]

  • Transmetalation: This step is where the carbon-carbon bond formation is initiated. The organic group from the organoboron species (3-cyanophenylboronic acid) is transferred to the palladium(II) complex.[1] This process requires the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species, facilitating the transfer of the aryl group to the palladium center.[5][6] The choice of base is critical and can significantly influence the reaction rate and yield.[5]

  • Reductive Elimination: In the final step, the two organic groups (the acetophenone and cyanophenyl moieties) on the palladium(II) complex are coupled, forming the desired biaryl ketone product, 2-(3-cyanophenyl)acetophenone. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][6] Bulky, electron-rich phosphine ligands on the palladium catalyst often promote this step.[4]

Experimental Protocol: Synthesis of 2-(3-Cyanophenyl)acetophenone

This protocol has been optimized for the efficient synthesis of 2-(3-cyanophenyl)acetophenone. Adherence to standard laboratory safety procedures, including the use of personal protective equipment, is mandatory.

Reagents and Materials
Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)EquivalentsMass/Volume
2-Bromoacetophenone199.041.01.0199 mg
3-Cyanophenylboronic acid146.941.21.2176 mg
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))1155.560.030.0335 mg
Potassium Carbonate (K₂CO₃)138.212.02.0276 mg
Toluene---5 mL
Water (degassed)---1 mL
Ethyl acetate (for workup)---As needed
Saturated Sodium Bicarbonate solution (for workup)---As needed
Brine (for workup)---As needed
Anhydrous Magnesium Sulfate (for drying)---As needed
Silica gel (for chromatography)---As needed
Hexanes/Ethyl Acetate (for chromatography)---As needed
Reaction Setup and Procedure

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Weigh Reagents: 2-Bromoacetophenone 3-Cyanophenylboronic acid Pd(PPh₃)₄ K₂CO₃ B 2. Combine in Flask: Add all solids to an oven-dried flask. A->B C 3. Inert Atmosphere: Seal, purge, and backfill with Nitrogen (3x). B->C D 4. Add Solvents: Add Toluene and degassed Water via syringe. C->D E 5. Heating: Heat to 80-90 °C with vigorous stirring. D->E F 6. Monitor Progress: Monitor by TLC until starting material is consumed (typically 4-12 hours). E->F G 7. Cool & Quench: Cool to RT. Add Ethyl Acetate and Water. F->G H 8. Extraction: Separate layers. Extract aqueous layer with Ethyl Acetate (2x). G->H I 9. Wash: Combine organic layers. Wash with NaHCO₃ and Brine. H->I J 10. Dry & Concentrate: Dry over MgSO₄. Filter and concentrate in vacuo. I->J K 11. Purify: Purify by column chromatography (Silica gel, Hexanes/EtOAc). J->K L 12. Characterize Product: Obtain pure 2-(3-Cyanophenyl)acetophenone. K->L caption Fig. 2: Experimental workflow for the synthesis.

Fig. 2: Experimental workflow for the synthesis.

  • Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., nitrogen or argon) to remove residual moisture.[9]

  • Reagent Addition: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromoacetophenone (1.0 mmol), 3-cyanophenylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol), and potassium carbonate (2.0 mmol).[5]

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 5-10 minutes. Maintaining an inert atmosphere is crucial as oxygen can oxidize and deactivate the Pd(0) catalyst.[9][10]

  • Solvent Addition: Add toluene (5 mL) and degassed water (1 mL) to the flask via syringe. The use of a biphasic solvent system, often with water, is common in Suzuki couplings.[4]

  • Reaction Conditions: Immerse the flask in a preheated oil bath at 80-90 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting 2-bromoacetophenone is consumed (typically 4-12 hours).

Workup and Purification
  • Cooling and Extraction: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the layers.

  • Aqueous Layer Wash: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Organic Layer Wash: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 2-(3-cyanophenyl)acetophenone.

Causality and Optimization: Key Experimental Choices

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of several key parameters.

  • Catalyst and Ligand: A Pd(0) source is required to enter the catalytic cycle.[4] While Pd(II) precatalysts like Pd(OAc)₂ can be used, they require in-situ reduction which can sometimes lead to side reactions like homocoupling.[10] Using a pre-formed Pd(0) complex like Pd(PPh₃)₄ can mitigate this.[10] The triphenylphosphine (PPh₃) ligands stabilize the palladium center. For more challenging couplings, particularly with less reactive aryl chlorides, bulky and electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) can significantly enhance reaction rates and scope.[3]

  • Base: The base is crucial for activating the boronic acid for transmetalation.[5] Inorganic bases like carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used and often provide high yields.[5] The strength and solubility of the base can affect the reaction kinetics. K₂CO₃ provides a good balance of reactivity and handling for this specific transformation.

  • Solvent System: A variety of organic solvents can be employed, with toluene, dioxane, and THF being common choices.[4] The addition of a small amount of water is often beneficial, as it can help dissolve the inorganic base and facilitate the formation of the active boronate species. It is imperative to use degassed solvents to prevent catalyst oxidation.[10]

  • Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate.[10] A temperature of 80-90 °C is typically sufficient for couplings involving aryl bromides. Excessively high temperatures should be avoided as they can lead to catalyst decomposition and an increase in side reactions.[10]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (oxidized)- Impure reagents or solvents- Insufficient temperature- Ensure rigorous degassing and use of an inert atmosphere.[10]- Use fresh, high-purity reagents and anhydrous solvents.[9]- Cautiously increase the reaction temperature.[10]
Homocoupling of Boronic Acid - Presence of oxygen- Use of a Pd(II) precatalyst- Improve degassing procedures.[10]- Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[10]
Protodeborylation (Loss of Boronic Acid) - Unstable boronic acid- Presence of excess water or protic sources- Use the boronic acid as soon as possible after purchase/synthesis.- Consider using a more stable boronic ester (e.g., pinacol ester).[4]- Run the reaction under anhydrous conditions with a base like K₃PO₄.[11]
Formation of Palladium Black - Catalyst decomposition/aggregation- Ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 4:1).[10]- Consider a more robust ligand that better stabilizes the palladium nanoparticles.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an exceptionally reliable and versatile tool for the synthesis of biaryl compounds. The protocol detailed herein provides an efficient and reproducible method for the preparation of 2-(3-cyanophenyl)acetophenone. By understanding the mechanistic underpinnings and the critical role of each reaction component, researchers can effectively apply and troubleshoot this powerful transformation in their synthetic endeavors, accelerating the discovery and development of novel chemical entities.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available at: [Link]

  • The Organic Chemistry Tutor. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Available at: [Link]

  • MDPI. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. (2017). Available at: [Link]

  • Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 42(10), 1461–1473. Available at: [Link]

  • Garg, N. K., et al. (2018). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science. Available at: [Link]

  • ResearchGate. Optimization of solvents and bases in Suzuki-Miyaura cross-coupling reactions catalyzed by Calx-IPr. (n.d.). Available at: [Link]

  • Wikipedia. Suzuki reaction. (2023). Available at: [Link]

  • Li, J. J., et al. (2017). Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant RORγt Inhibitors. ACS Medicinal Chemistry Letters, 8(11), 1163–1168. Available at: [Link]

  • Organometallics. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). ACS Publications. Available at: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? (2021). Available at: [Link]

  • Organometallics. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. (2017). ACS Publications. Available at: [Link]

  • MDPI. Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. (2017). Available at: [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]

  • ResearchGate. Examples of the pharmaceutically active molecules of the biaryl ketone. (n.d.). Available at: [Link]

  • ResearchGate. Selected examples of biaryl ketone containing drugs. (n.d.). Available at: [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki? (2024). Available at: [Link]

  • Google Patents. US11192912B1 - Synthesis of biaryl ketones and biaryl diketones via carbonylative Suzuki-Miyaura coupling reactions catalyzed by bridged bis(N-heterocyclic carbene)palladium(II) catalysts.
  • MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). Available at: [Link]

  • Buchwald, S. L., & Billingsley, K. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(37), 11452–11453. Available at: [Link]

  • Chemical Society Reviews. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025). RSC Publishing. Available at: [Link]

  • Google Patents. US2678331A - New cyano-acetophenone compounds.
  • Chemistry Journal of Moldova. Organic Synthesis by use of acetyl group of acetophenones. (n.d.). Available at: [Link]

  • Google Patents. CN106542996A - A kind of synthetic method of 2 hydroxyl, 3 nitro-acetophenone.
  • Scribd. Synthesis of Acetophenone. Available at: [Link]

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Application Notes and Protocols: Palladium-Catalyzed Synthesis of Sterically Hindered Acetyl Biphenyls

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge and Significance of Sterically Hindered Biaryls

Sterically hindered biaryl scaffolds, particularly those containing an acetyl group, are privileged motifs in medicinal chemistry and materials science. The conformational constraints imposed by bulky ortho-substituents can lock the biphenyl system into a specific atropisomeric form, leading to unique biological activities and material properties.[1][2] However, the very steric hindrance that imparts these desirable characteristics also presents a significant synthetic challenge. Traditional cross-coupling methods often fail or provide low yields when constructing tetra-ortho-substituted biaryls.[2] Palladium-catalyzed cross-coupling reactions, especially the Suzuki-Miyaura coupling, have emerged as powerful tools to overcome these synthetic hurdles.[3][4] This guide provides an in-depth analysis of the mechanistic principles and practical protocols for the successful synthesis of sterically hindered acetyl biphenyls.

Mechanistic Insights: Overcoming Steric Repulsion in Catalysis

The success of palladium-catalyzed cross-coupling reactions for constructing sterically hindered biaryls hinges on facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3][5][6] Steric hindrance primarily impacts the transmetalation and reductive elimination steps.

The use of bulky, electron-rich phosphine ligands is crucial.[7][8][9] These ligands promote the formation of a monoligated LPd(0) species, which is highly reactive in the oxidative addition step, even with less reactive aryl chlorides.[7] Furthermore, the steric bulk of the ligand can facilitate the reductive elimination step, which is often the rate-limiting step in the synthesis of sterically congested biaryls.[10] Ligands developed by Buchwald and Fu, for example, have demonstrated remarkable efficacy in these challenging transformations.[7][11][12]

The Suzuki-Miyaura Catalytic Cycle for Hindered Substrates

The generally accepted mechanism for the Suzuki-Miyaura coupling is illustrated below. The key to success with sterically hindered substrates lies in the choice of ligand (L) and base, which influence the rates of transmetalation and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L Pd(0)L Ar1-Pd(II)-X(L) Ar1-Pd(II)-X(L) Pd(0)L->Ar1-Pd(II)-X(L) Oxidative Addition (Ar1-X) Ar1-Pd(II)-Ar2(L) Ar1-Pd(II)-Ar2(L) Ar1-Pd(II)-X(L)->Ar1-Pd(II)-Ar2(L) Transmetalation (Ar2-B(OR)2) Ar1-Pd(II)-Ar2(L)->Pd(0)L Ar1-Ar2 Ar1-Ar2 Ar1-Pd(II)-Ar2(L)->Ar1-Ar2 Reductive Elimination

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a general framework for the synthesis of sterically hindered acetyl biphenyls via Suzuki-Miyaura coupling. Optimization of specific parameters may be required for different substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Halide with an Acetylphenylboronic Acid

This protocol is adapted from established methods for coupling sterically demanding substrates.[4][13][14]

Materials:

  • Sterically hindered aryl halide (e.g., 2-bromo-1,3,5-trimethylbenzene) (1.0 mmol)

  • (4-acetylphenyl)boronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • A bulky phosphine ligand (e.g., SPhos or XPhos) (0.04 mmol, 4 mol%)[12]

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) (5 mL)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask or microwave vial under an inert atmosphere, add the sterically hindered aryl halide, (4-acetylphenyl)boronic acid, palladium(II) acetate, the phosphine ligand, and potassium phosphate.

  • Solvent Addition: Add the anhydrous, degassed solvent to the flask.

  • Reaction Conditions: Stir the mixture at the desired temperature (typically 80-120 °C) for the required time (4-24 hours). The reaction progress can be monitored by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Data Presentation: Optimizing Reaction Conditions

The choice of ligand, base, and solvent are critical for achieving high yields in the synthesis of sterically hindered acetyl biphenyls. The following table summarizes typical reaction parameters and their impact on the reaction outcome.

ParameterCommon ChoicesRationale and Impact on Sterically Hindered Couplings
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Readily available and effective with appropriate ligands.
Ligand Buchwald ligands (e.g., SPhos, XPhos), Fu ligandsBulky, electron-rich ligands are essential to promote oxidative addition and reductive elimination for hindered substrates.[7][11][12]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Strong, non-nucleophilic bases are generally preferred to activate the boronic acid without causing side reactions.[15]
Solvent Toluene, 1,4-Dioxane, THFAprotic solvents are typically used. The addition of a small amount of water can sometimes be beneficial.
Temperature 80 - 120 °CHigher temperatures are often required to overcome the activation energy for coupling sterically hindered substrates.

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. This section addresses common problems and provides potential solutions.

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction, catalyst deactivation, or steric hindrance being too great.Increase reaction time and/or temperature. Screen different bulky phosphine ligands. Consider a different cross-coupling strategy if Suzuki-Miyaura fails.
Side Product Formation Homocoupling of the boronic acid, protodeborylation.Use a higher ratio of the aryl halide to the boronic acid. Ensure anhydrous conditions and a thoroughly degassed solvent.
Catalyst Deactivation Presence of impurities in starting materials or solvents.Purify starting materials and use high-purity, anhydrous, and degassed solvents.

Workflow for Substrate-Specific Optimization

When approaching a new, sterically hindered acetyl biphenyl target, a systematic optimization of reaction conditions is recommended. The following workflow can guide this process.

Optimization_Workflow A Define Target Acetyl Biphenyl B Initial Screen: Standard Conditions (e.g., Pd(OAc)2/SPhos, K3PO4, Toluene, 100°C) A->B C Analyze Results (Yield, Purity) B->C D Low Yield (<50%)? C->D E Screen Ligands (e.g., XPhos, RuPhos) D->E Yes H Optimized Protocol D->H No F Screen Bases (e.g., Cs2CO3, K2CO3) E->F G Vary Temperature (80-120°C) F->G G->C I Scale-up Synthesis H->I

Caption: A decision-making workflow for optimizing the synthesis of a new sterically hindered acetyl biphenyl.

Conclusion

The palladium-catalyzed synthesis of sterically hindered acetyl biphenyls is a challenging yet achievable goal. A thorough understanding of the reaction mechanism, careful selection of ligands and reaction conditions, and a systematic approach to optimization are key to success. The protocols and insights provided in this guide are intended to equip researchers with the knowledge and tools necessary to tackle these demanding synthetic targets, ultimately enabling the discovery and development of novel molecules with significant potential in medicine and materials science.

References

  • Ruan, J., Saidi, O., Iggo, J. A., & Xiao, J. (2008). Direct Acylation of Aryl Bromides with Aldehydes by Palladium Catalysis. Journal of the American Chemical Society, 130(32), 10510–10511. [Link]

  • Fu, G. C. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 47(45), 8596-8606. [Link]

  • Ruan, J., Saidi, O., Iggo, J. A., & Xiao, J. (2008). Direct Acylation of Aryl Bromides with Aldehydes by Palladium Catalysis. Journal of the American Chemical Society, 130(32), 10510–10511. [Link]

  • AlisonPhos and AliPhos: Highly Active Ligands for Pd-Catalyzed Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides. ACS Catalysis, 10(24), 14781-14790. [Link]

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  • Molnár, J., & Szöllősy, Á. (2012). Aryl-Diadamantyl Phosphine Ligands in Palladium-Catalyzed Cross-Coupling Reactions: Synthesis, Structural Analysis, and Application. European Journal of Organic Chemistry, 2012(26), 5035-5045. [Link]

  • Ndlela, L. L., & Smith, G. S. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(43), 26867-26875. [Link]

  • Wolf, C., & Xu, H. (2008). Palladium-phosphinous acid-catalyzed cross-coupling of aryl and acyl halides with aryl-, alkyl-, and vinylzinc reagents. The Journal of Organic Chemistry, 73(1), 162-167. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Barder, T. E., & Buchwald, S. L. (2007). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Angewandte Chemie International Edition, 46(29), 5559-5562. [Link]

  • Chen, Y.-H., et al. (2021). Non-C2-Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls. Molecules, 26(21), 6667. [Link]

  • Zhang, Z., et al. (2020). Construction of Axially Chiral Tetra-ortho-Substituted Biaryls by Palladium-Catalyzed Asymmetric Suzuki-Miyaura Coupling. Angewandte Chemie International Edition, 59(43), 19044-19048. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Current Organic Chemistry, 12(14), 1192-1209. [Link]

  • Itami, K., et al. (2020). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 22(13), 5124-5129. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Doucet, H., & Hierso, J.-C. (2018). Palladium-Catalyzed Direct Arylation of Polyfluoroarenes for Accessing Tetra-ortho-Substituted Biaryls: Buchwald-type Ligand Having Complementary −PPh2 Moiety Exhibits Better Efficiency. The Journal of Organic Chemistry, 83(12), 6560-6571. [Link]

  • Hartwig, J. F., & Vo, G. D. (2008). Palladium-Catalyzed α-Arylation of Aldehydes with Aryl Bromides. Angewandte Chemie International Edition, 47(11), 2127-2130. [Link]

  • Anderson, K. W., & Buchwald, S. L. (2005). General Catalysts for the Suzuki–Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water. Angewandte Chemie International Edition, 44(38), 6173-6177. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Shaughnessy, K. H., & Booth, R. S. (2001). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Organic Letters, 3(17), 2757–2759. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(5), 7658-7711. [Link]

  • Shaughnessy, K. H., & Booth, R. S. (2001). Sterically demanding, water-soluble alkylphosphines as ligands for high activity Suzuki coupling of aryl bromides in aqueous solvents. Organic Letters, 3(17), 2757-2759. [Link]

  • Kim, K., & Lee, Y. (1997). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Synthetic Communications, 27(15), 2505-2512. [Link]

  • Marion, N., & Nolan, S. P. (2010). Tetra-ortho-substituted biaryls through palladium-catalyzed Suzuki-Miyaura couplings with a diaminochlorophosphine ligand. Angewandte Chemie International Edition, 49(12), 2162-2164. [Link]

  • Lundgren, R. J., & Stradiotto, M. (2012). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Chemical Society Reviews, 41(10), 3846-3857. [Link]

  • Husain, A., et al. (2010). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. E-Journal of Chemistry, 7(4), 1355-1359. [Link]

  • Nanjing University of Technology. (2021). Process for catalytic synthesis of 2-cyano-4'-methyl biphenyl. CN112660145A.
  • Park, J. H., et al. (2005). An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. Bulletin of the Korean Chemical Society, 26(1), 121-124. [Link]

  • Organic Syntheses. (n.d.). Phosphine-Catalyzed [4 + 2] Annulation. Retrieved from [Link]

  • Wang, Y., et al. (2022). Palladium/Amino Acid Co-catalyzed Atroposelective C-H Olefination to Access Tetra-Ortho-Substituted Atropisomers Featuring 2,2'-Difluoro-1-biaryl Scaffolds. Organic Letters, 24(33), 6148-6153. [Link]

  • El-Mekabaty, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18456-18491. [Link]

  • Baker, W., et al. (1969). Biphenylenes. Part XXVII. Synthesis of compounds derived from 2-acetylbiphenylene. Journal of the Chemical Society C: Organic, 310-315. [Link]

Sources

Application Note: A Streamlined One-Pot Synthesis of 2'-Acetyl[1,1'-biphenyl]-3-carbonitrile via Palladium-Catalyzed Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, frequently appearing in active pharmaceutical ingredients (APIs) and advanced functional materials.[1][2] This application note provides a detailed, one-pot protocol for the synthesis of 2'-Acetyl[1,1'-biphenyl]-3-carbonitrile, a valuable building block for drug discovery. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between (2-acetylphenyl)boronic acid and 3-bromobenzonitrile.[3] This guide is designed for researchers in organic synthesis and drug development, offering a robust and efficient methodology grounded in well-established mechanistic principles. We delve into the causality behind procedural choices, provide a comprehensive step-by-step protocol, and include troubleshooting guidance to ensure reliable and reproducible outcomes.

Introduction and Core Principles

The Suzuki-Miyaura reaction stands as one of the most powerful and versatile methods for the formation of C-C bonds, particularly for the construction of biaryl systems.[3][4] Its widespread adoption is due to its mild reaction conditions, tolerance of a wide array of functional groups, and the general low toxicity of its boron-based byproducts.[5] This one-pot protocol leverages these advantages to directly couple an arylboronic acid with an aryl halide, obviating the need for the isolation of intermediate compounds and thereby increasing overall efficiency.

The selected reaction partners, (2-acetylphenyl)boronic acid and 3-bromobenzonitrile, allow for the direct installation of key acetyl and nitrile functionalities, which are common pharmacophores. The reactivity of aryl halides in Suzuki couplings typically follows the trend I > Br > OTf >> Cl, making 3-bromobenzonitrile an excellent and cost-effective substrate for this transformation.[2]

Reaction Scheme and Mechanism

The synthesis proceeds via the following transformation:

Scheme 1: One-Pot Synthesis of this compound Reaction Scheme

The catalytic cycle, a cornerstone of this synthesis, involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromobenzonitrile, forming a Pd(II) complex.

  • Transmetalation: The boronic acid reacts with the base (e.g., K₂CO₃) to form a more nucleophilic boronate 'ate' complex. This complex then transfers its aryl group (2-acetylphenyl) to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated from the metal, forming the final biphenyl product and regenerating the Pd(0) catalyst to re-enter the cycle.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition PdII_Aryl1 Ar¹-Pd(II)L₂-X Pd0->PdII_Aryl1 Ar¹-X OA->PdII_Aryl1 Transmetalation Transmetalation PdII_Aryl2 Ar¹-Pd(II)L₂-Ar² PdII_Aryl1->PdII_Aryl2 Ar²-B(OH)₂ (Base) Transmetalation->PdII_Aryl2 PdII_Aryl2->Pd0 Product Ar¹-Ar² RE Reductive Elimination RE->Pd0 Product This compound (Ar¹-Ar²) RE->Product Ar1X 3-Bromobenzonitrile (Ar¹-X) Ar1X->OA Ar2BOH2 (2-acetylphenyl)boronic acid (Ar²-B(OH)₂) + Base Ar2BOH2->Transmetalation

Sources

Application Note: A Practical Guide to the Synthesis of 3-cyano-2'-acetylbiphenyl via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Substituted biphenyl scaffolds are of immense importance in medicinal chemistry and materials science, frequently appearing as core structural motifs in pharmaceuticals and organic electronics.[1][2] This application note provides a detailed, field-proven guide for the synthesis of 3-cyano-2'-acetylbiphenyl, a functionalized biphenyl derivative, utilizing the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into the rationale behind reagent selection, provide a step-by-step experimental protocol, and offer insights into reaction optimization and troubleshooting. This guide is intended for researchers, scientists, and professionals in drug development seeking a reliable and well-understood method for constructing C-C bonds between aryl systems.[3]

Introduction

The construction of carbon-carbon bonds between aromatic rings is a cornerstone of modern organic synthesis.[4] Biphenyl derivatives, in particular, are privileged structures found in numerous biologically active compounds, including antihypertensives, antimicrobials, and anti-diabetic agents.[1] The target molecule, 3-cyano-2'-acetylbiphenyl, incorporates two distinct and synthetically versatile functional groups—a nitrile and a ketone—making it a valuable intermediate for further chemical elaboration.

Among the various methods for biaryl synthesis, the Suzuki-Miyaura cross-coupling reaction stands out due to its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast array of starting materials.[3][5] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide, has become one of the most common and reliable tools in the synthetic chemist's arsenal.[6]

This document will focus on the Suzuki-Miyaura coupling of 3-bromobenzonitrile and (2-acetylphenyl)boronic acid as a representative and efficient route to the target compound.

Synthetic Strategy: The Suzuki-Miyaura Coupling

The chosen synthetic pathway involves the reaction between an aryl halide (3-bromobenzonitrile) and an arylboronic acid ((2-acetylphenyl)boronic acid) in the presence of a palladium catalyst, a phosphine ligand, and a base. The reliability and broad substrate scope of this reaction make it ideal for this transformation.[7]

The general reaction is as follows:

General reaction scheme for the synthesis of 3-cyano-2'-acetylbiphenyl

Caption: General reaction scheme for the synthesis of 3-cyano-2'-acetylbiphenyl.

The Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[6][8] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (3-bromobenzonitrile) to form a Pd(II) complex.[9] Aryl bromides are common choices for this step due to their balanced reactivity.[6]

  • Transmetalation: The organic group from the activated organoboron species (2-acetylphenyl)boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the base, which activates the boronic acid.[10][11]

  • Reductive Elimination: The two organic fragments on the palladium complex couple to form the new C-C bond of the biphenyl product, regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[8][9]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar¹-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition tm_complex Ar¹-Pd(II)(Ar²)L₂ oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination product Ar¹-Ar² (3-cyano-2'-acetylbiphenyl) tm_complex->product sub1 Ar¹-X (3-bromobenzonitrile) sub1->oa_complex sub2 Ar²-B(OH)₂ ((2-acetylphenyl)boronic acid) + Base sub2->tm_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reagent Selection and Rationale

The success of a Suzuki-Miyaura coupling is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system.[4]

ComponentRecommended Reagent(s)Rationale & Field Insights
Aryl Halide 3-BromobenzonitrileAryl bromides offer a good balance of reactivity and stability. The electron-withdrawing nitrile group can facilitate the oxidative addition step.[6][12]
Organoboron (2-acetylphenyl)boronic acidBoronic acids are generally stable, commercially available, and their byproducts are easily removed. The acetyl group is well-tolerated.
Palladium Pre-catalyst Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))This is a stable, air-tolerant Pd(II) pre-catalyst that is reduced in situ to the active Pd(0) species. The dppf ligand is robust and effective for a wide range of substrates.[6]
Ligand dppf (pre-complexed in Pd(dppf)Cl₂)Bulky, electron-rich phosphine ligands like dppf stabilize the palladium center, promote the oxidative addition, and facilitate the reductive elimination step.[3][13]
Base K₂CO₃ or K₃PO₄An inorganic base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[10] K₂CO₃ is a reliable, cost-effective choice, while K₃PO₄ can be effective in more challenging couplings.
Solvent System 1,4-Dioxane / H₂O or Toluene / H₂O (e.g., 4:1 v/v)A mixture of an organic solvent and water is often used. The organic solvent solubilizes the aryl halide and catalyst, while water dissolves the inorganic base and aids in the activation of the boronic acid.[6] Dioxane and toluene are common choices.[14]

Detailed Experimental Protocol

Safety Precaution: This procedure should be carried out by trained personnel in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All reagents are chemical irritants. Palladium catalysts are toxic and should be handled with care.

Reagents and Materials
ReagentM.W. ( g/mol )Amount (mg)mmolesEquivalents
3-Bromobenzonitrile182.021821.01.0
(2-acetylphenyl)boronic acid163.971971.21.2
Pd(dppf)Cl₂731.74220.030.03 (3 mol%)
Potassium Carbonate (K₂CO₃)138.212762.02.0
1,4-Dioxane (anhydrous)-8 mL--
Water (degassed)-2 mL--
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 3-bromobenzonitrile (182 mg, 1.0 mmol), (2-acetylphenyl)boronic acid (197 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere. This is critical to prevent catalyst degradation and side reactions like boronic acid homocoupling.[6]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(dppf)Cl₂ catalyst (22 mg, 0.03 mmol) to the flask.

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) followed by degassed water (2 mL) via syringe. The reaction mixture should be a suspension.

  • Reaction Execution: Place the flask in a pre-heated oil bath at 90 °C. Stir the reaction mixture vigorously for 12-18 hours.

  • Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture. Look for the consumption of the starting aryl bromide and the appearance of a new, higher Rf product spot.

  • Work-up:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

    • Combine the organic extracts and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • A solvent gradient of hexane and ethyl acetate (e.g., starting from 95:5 and gradually increasing the polarity to 80:20) is typically effective for eluting the product.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 3-cyano-2'-acetylbiphenyl as a solid.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded by oxygen).2. Insufficiently degassed solvents.3. Base is not strong enough or has low solubility.1. Ensure a thoroughly inert atmosphere.2. Use freshly degassed solvents.3. Switch to a stronger or more soluble base like K₃PO₄ or Cs₂CO₃.[10]
Protodeborylation Hydrolysis of the boronic acid starting material back to the corresponding arene.1. Use anhydrous conditions with an anhydrous base like K₃PO₄.2. Use a boronic ester (e.g., pinacol ester) which is more stable to hydrolysis.[15]
Homocoupling Coupling of two boronic acid molecules or two aryl halide molecules.This is often caused by the presence of oxygen. Improve the degassing procedure for the reaction mixture and solvents.[6]
Difficult Purification Co-elution of product with residual starting materials or byproducts.Optimize the solvent system for column chromatography. If necessary, consider recrystallization as an alternative or additional purification step.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of functionalized biaryls like 3-cyano-2'-acetylbiphenyl. By carefully selecting a robust catalyst system such as Pd(dppf)Cl₂, an appropriate base, and maintaining an inert atmosphere, researchers can achieve high yields of the desired product. The protocol described herein provides a reliable foundation that can be adapted and optimized for the synthesis of a wide range of other biphenyl derivatives crucial for advancements in drug discovery and materials science.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Singh, D., & De, S. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]

  • Knyszek, D., & Gessner, V. H. (n.d.). Ylide-Substituted Phosphines in Palladium-Catalyzed Coupling Reactions. Synlett. Retrieved from [Link]

  • The Organic Chemistry Channel. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of visualized experiments : JoVE, (22), 903. Retrieved from [Link]

  • Alsabeh, P. G., et al. (2014). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 136(39), 13574–13577. Retrieved from [Link]

  • Tomori, H., Fox, J. M., & Buchwald, S. L. (2000). An improved synthesis of functionalized biphenyl-based phosphine ligands. The Journal of organic chemistry, 65(17), 5334–5341. Retrieved from [Link]

  • Poater, A., et al. (2018). The reaction mechanism of the Suzuki-Miyaura cross-coupling reaction. The role of the precatalyst activation. Dalton Transactions, 47(32), 11130-11139. Retrieved from [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]

  • Jain, Z., et al. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 10, S2499-S2511. Retrieved from [Link]

  • Li, W., et al. (2015). The Recent Development of Phosphine Ligands Derived from 2-Phosphino-Substituted Heterocycles and Their Applications in Palladium-Catalyzed Cross-Coupling Reactions. Synlett, 26(10), 1321-1339. Retrieved from [Link]

  • Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19047-19082. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Reaction. Retrieved from [Link]

  • Nekrasov, M. (2021, October 13). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? [Online forum post]. ResearchGate. Retrieved from [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? [Online forum post]. r/Chempros. Retrieved from [Link]

  • IJSDR. (2021). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research, 6(12). Retrieved from [Link]

  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates. Bioorganic & medicinal chemistry, 28(16), 115610. Retrieved from [Link]

  • Stanforth, S. P. (2006). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Mini-Reviews in Organic Chemistry, 3(3), 195-210. Retrieved from [Link]

  • Preprints.org. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling of structurally different aryl halides and arylboronic acids. Retrieved from [Link]

  • Leadbeater, N. E., & Marco, M. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5214-5250. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Retrieved from [Link]

  • Wang, Y., et al. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. ACS Omega, 9(36), 41655–41662. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanistic explanation of inversion reaction using Pd(dppf)Cl2. Retrieved from [Link]

  • Antemir, A. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (Doctoral dissertation, University of Toronto). Retrieved from [Link]

  • Thompson, A. E., et al. (2004). Facile synthesis of 2-bromo-3-fluorobenzonitrile: an application and study of the halodeboronation of aryl boronic acids. The Journal of organic chemistry, 69(2), 566–569. Retrieved from [Link]

  • Ichitsuka, T., et al. (2019). Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and... [Image]. ResearchGate. Retrieved from [Link]

  • de la Fuente, V., et al. (2006). Synthesis of 2-Diphenylphosphinoyl-2'-Halo Biphenyls ViaSuzuki-Miyaura Coupling as Possible Route to. Letters in Organic Chemistry, 3(9), 711-714. Retrieved from [Link]

  • Iglesias, M., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Nanomaterials, 7(3), 57. Retrieved from [Link]

  • Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19047-19082. Retrieved from [Link]

  • ResearchGate. (n.d.). Convenient and practical preparation of acetylphenyl boronic acids. Retrieved from [Link]

  • Cong, F., et al. (2025). Triply Convergent Cross-Coupling of Aryl Halides, Aryl Boronic Acids, and Aryl Carbenes: Regulation of Transmetalation Timing by a Copper Co-Catalyst. ChemRxiv. Retrieved from [Link]

Sources

Application Note: Advanced Functionalization of the Acetyl Group in Cyanobiphenyl Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

The 4'-cyano-[1,1'-biphenyl] (cyanobiphenyl) motif is a privileged structural scaffold widely utilized in the development of liquid crystalline polymers, electro-optical materials, and bioactive pharmaceuticals. The introduction of an acetyl group at the para-position—yielding 4'-acetyl-4-biphenylcarbonitrile —provides a highly versatile synthetic handle.

This application note details the divergent functionalization of this acetyl group, transitioning the rigid cyanobiphenyl core into complex, value-added architectures. We focus on two primary mechanistic pathways:

  • Claisen-Schmidt Condensation: Harnessing the acetyl group as a carbon nucleophile to construct highly conjugated chalcone derivatives, which are critical for photocrosslinkable side-chain liquid crystalline polymers (Mihara et al., 2002)[1].

  • Selective Alpha-Halogenation & Heterocyclic Assembly: Utilizing a controlled radical-cation mechanism to install an alpha-bromo leaving group, followed by a classic Hantzsch cyclization to assemble a 2-aminothiazole ring (Hantzsch & Weber, 1887)[2].

Mechanistic Causality & Experimental Design

Pathway A: Base-Catalyzed Chalcone Synthesis

The Claisen-Schmidt condensation requires the quantitative enolization of the acetyl group. We utilize Potassium Hydroxide (KOH) in ethanol at ambient temperature. Causality: While stronger bases (like NaH) could be used, KOH in ethanol provides a perfectly balanced thermodynamic environment. It is strong enough to deprotonate the alpha-carbon but mild enough to prevent the competitive hydrolysis of the sensitive terminal nitrile group into an amide or carboxylic acid. The reaction is driven forward by the thermodynamic stability of the resulting highly conjugated


-unsaturated ketone.
Pathway B: Selective Alpha-Bromination via CuBr₂

Direct bromination of acetophenones using molecular bromine (


) often suffers from poor regioselectivity, leading to competitive electrophilic aromatic substitution on the electron-rich rings or polybromination at the alpha position. Causality:  To achieve strict mono-alpha-bromination, we employ Copper(II) Bromide (

) in a refluxing ethyl acetate/chloroform mixture (King & Ostrum, 1964)[3]. The

ion acts as a Lewis acid, coordinating to the carbonyl oxygen and facilitating enolization. An intramolecular bromide transfer then occurs, cleanly yielding the alpha-bromo derivative while reducing

to

.
Pathway C: Hantzsch Thiazole Assembly

The alpha-bromoacetyl cyanobiphenyl is a potent bis-electrophile. Causality: When reacted with thiourea, the soft sulfur atom selectively attacks the soft alpha-carbon via an


 mechanism, displacing the bromide. Subsequent intramolecular nucleophilic attack by the nitrogen onto the carbonyl carbon, followed by dehydration, yields the aromatic 2-aminothiazole system.

Quantitative Data & Derivative Summary

The following table summarizes the anticipated physicochemical properties and diagnostic markers for the derivatives synthesized in these protocols.

Compound NameSynthetic TransformationTypical YieldMelting Point / MesophaseDiagnostic

NMR Marker (

/

)
Key Application
4'-Acetyl-4-biphenylcarbonitrile Starting MaterialN/A118–120 °C

2.65 (s, 3H,

)
Precursor
Cyanobiphenyl Chalcone Claisen-Schmidt Condensation82–88%Smectic A (SmA) mesophase

7.50–7.85 (d, 2H,

Hz, trans-alkene)
Photocrosslinkable LC polymers
4-(2-Bromoacetyl)-4'-cyanobiphenyl

Alpha-Bromination
75–80%145–147 °C

4.48 (s, 2H,

)
Reactive bis-electrophile intermediate
Cyanobiphenyl-Thiazol-2-amine Hantzsch Cyclization85–92%> 250 °C (decomp.)

7.15 (s, 1H, thiazole-

)
Bioactive scaffold / Kinase inhibitor design

Experimental Protocols

Protocol 1: Synthesis of Cyanobiphenyl Chalcones

Objective: Condensation of 4'-acetyl-4-biphenylcarbonitrile with 4-methoxybenzaldehyde.

  • Setup: In a 100 mL round-bottom flask, dissolve 4'-acetyl-4-biphenylcarbonitrile (10.0 mmol) and 4-methoxybenzaldehyde (11.0 mmol) in 30 mL of absolute ethanol.

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of KOH (15.0 mmol) dissolved in 5 mL of distilled water dropwise over 10 minutes.

  • Reaction: Remove the ice bath and stir the mixture at ambient temperature for 12 hours.

  • Workup: Pour the reaction mixture into 100 mL of ice-cold water. Neutralize with 1M HCl until pH ~7. Filter the resulting precipitate under vacuum.

  • Purification: Recrystallize the crude solid from hot ethanol to yield the pure chalcone.

Self-Validation Checkpoint: This reaction is macroscopically self-indicating. As the highly conjugated chalcone forms, it exceeds its solubility limit in ethanol and crashes out as a dense, brightly colored (yellow/orange) precipitate. Complete conversion is verified via


 NMR by the absolute disappearance of the acetyl singlet at ~2.65 ppm.
Protocol 2: Selective Alpha-Bromination via CuBr₂

Objective: Synthesis of 4-(2-bromoacetyl)-4'-cyanobiphenyl.

  • Setup: In a 250 mL two-neck flask equipped with a reflux condenser, dissolve 4'-acetyl-4-biphenylcarbonitrile (10.0 mmol) in 50 mL of a 1:1 (v/v) mixture of Ethyl Acetate and Chloroform.

  • Reagent Addition: Add finely powdered Copper(II) Bromide (

    
    , 20.0 mmol) to the solution. The mixture will appear as a dark green/black heterogeneous suspension.
    
  • Reflux: Heat the mixture to vigorous reflux (approx. 70–75 °C) under magnetic stirring for 4 to 6 hours.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts. Wash the filter cake with 20 mL of Ethyl Acetate.

  • Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the crude residue from a mixture of Hexanes/Ethyl Acetate (3:1) to afford pale yellow crystals.

Self-Validation Checkpoint: The reaction provides an intrinsic visual progress indicator. The dark green/black


 is stoichiometrically reduced to Copper(I) Bromide (

), which is a dense, stark white precipitate. When the black powder is entirely replaced by white solids, the reaction is complete.
Protocol 3: Assembly of Cyanobiphenyl-Thiazol-2-amine

Objective: Hantzsch cyclization to form the 2-aminothiazole derivative.

  • Setup: Dissolve 4-(2-bromoacetyl)-4'-cyanobiphenyl (5.0 mmol) in 25 mL of absolute ethanol.

  • Reagent Addition: Add thiourea (6.0 mmol) in one portion.

  • Cyclization: Heat the mixture to reflux for 2 to 4 hours.

  • Workup: Upon completion, cool the mixture to room temperature. The product typically precipitates as the hydrobromide salt.

  • Neutralization: Suspend the salt in 30 mL of water and basify to pH 9 using 10% aqueous ammonia. Stir for 30 minutes, filter the free base, wash with cold water, and dry under vacuum.

Self-Validation Checkpoint: The generation of HBr during cyclization protonates the newly formed basic thiazole amine, causing an immediate precipitation of the hydrobromide salt from the hot ethanolic solution. The structural integrity is confirmed by the emergence of the isolated thiazole proton singlet at ~7.15 ppm.

Mechanistic and Workflow Visualizations

ReactionPathways SM 4'-Acetyl-4-biphenylcarbonitrile (Starting Material) Condensation Claisen-Schmidt Condensation (KOH, EtOH, ArCHO) SM->Condensation Bromination Alpha-Bromination (CuBr2, EtOAc/CHCl3) SM->Bromination Chalcone Cyanobiphenyl Chalcone (Liquid Crystal/Optics) Condensation->Chalcone Bromoacetyl 4-(2-Bromoacetyl)-4'-cyanobiphenyl (Reactive Intermediate) Bromination->Bromoacetyl Hantzsch Hantzsch Assembly (Thiourea, EtOH, Heat) Bromoacetyl->Hantzsch Thiazole Cyanobiphenyl-Thiazole (Bioactive Scaffold) Hantzsch->Thiazole

Divergent functionalization pathways of the acetyl group in cyanobiphenyl scaffolds.

Workflow Step1 Dissolve SM in EtOAc/CHCl3 Step2 Add CuBr2 (Heterogeneous) Step1->Step2 Step3 Reflux 4-6h (Monitor Color) Step2->Step3 Step4 Filter CuBr (White Byproduct) Step3->Step4 Step5 Concentrate & Recrystallize Step4->Step5

Step-by-step experimental workflow for the selective alpha-bromination protocol.

References

  • Mihara, T., Tsutsumi, M., & Koide, N. (2002). Synthesis and thermal properties of new chalcone-based side-chain polymers. Molecular Crystals and Liquid Crystals, 382(1), 145-156. 1

  • King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide. The Journal of Organic Chemistry, 29(12), 3459-3461. 3

  • Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. 2

Sources

Troubleshooting & Optimization

overcoming steric hindrance in 2'-acetyl biphenyl synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2'-acetyl biphenyl. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing sterically hindered biaryl compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome the common challenges associated with this synthesis, particularly those arising from steric hindrance.

Introduction: The Challenge of Steric Hindrance

The synthesis of 2'-acetyl biphenyl and other multi-ortho-substituted biaryls is a significant challenge in organic synthesis. These molecules are prevalent in natural products, pharmaceuticals, and advanced materials.[1][2] The primary obstacle is the steric hindrance created by substituents at the ortho positions of the biphenyl core, which can significantly impede the formation of the crucial aryl-aryl bond. This guide provides practical, field-proven insights to navigate these synthetic hurdles effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 2'-acetyl biphenyl, with a focus on diagnosing and resolving issues related to steric hindrance.

Issue 1: Low or No Yield in Cross-Coupling Reactions

Symptoms:

  • TLC or GC-MS analysis shows a large amount of unreacted starting materials.

  • The isolated yield of 2'-acetyl biphenyl is significantly lower than expected.[3][4][5]

Probable Causes & Solutions:

  • Inadequate Catalyst System: Standard palladium catalysts may not be effective for coupling sterically hindered substrates.

    • Solution: Employ a catalyst system specifically designed for sterically demanding reactions. This often involves using bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[6][7][8] For instance, the use of ligands like SPhos or BI-DIME in conjunction with a palladium precursor such as Pd(OAc)₂ or Pd(dba)₂ has shown success in similar syntheses.[7][9][10] A non-C₂-symmetric bis-benzimidazolium salt has also been reported to be effective in the Suzuki-Miyaura coupling of sterically hindered aryl chlorides.[1]

  • Suboptimal Reaction Conditions: Temperature, solvent, and base selection are critical for overcoming the activation barrier in sterically hindered couplings.

    • Solution: Systematically screen reaction parameters. Higher temperatures (e.g., 80-140 °C) are often necessary.[9] The choice of solvent can also be crucial, with polar aprotic solvents like DMF or toluene often being effective.[11] The base plays a key role in the transmetalation step of Suzuki couplings; stronger bases like K₃PO₄ or Cs₂CO₃ are frequently required for hindered substrates.[9][10]

  • Poor Quality of Reagents: The presence of moisture or impurities in starting materials, solvents, or reagents can deactivate the catalyst and inhibit the reaction.[3]

    • Solution: Ensure all reagents and solvents are anhydrous and of high purity. Flame-dry glassware and conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).[4]

Issue 2: Formation of Significant Side Products

Symptoms:

  • NMR and mass spectrometry data indicate the presence of undesired byproducts, such as homocoupled products or reduced arenes.

  • Purification of the desired 2'-acetyl biphenyl is complicated by the presence of closely eluting impurities.[12]

Probable Causes & Solutions:

  • Homocoupling of Boronic Acid/Ester (Suzuki Coupling): This is a common side reaction, particularly at elevated temperatures.

    • Solution: Optimize the stoichiometry of the coupling partners. A slight excess of the boronic acid or ester (typically 1.1-1.5 equivalents) can sometimes favor the cross-coupling pathway.[9] Additionally, the choice of ligand and base can influence the rate of homocoupling versus cross-coupling.

  • Formation of Biphenyl (Grignard Reaction): In Grignard-based routes, the formation of biphenyl through the coupling of two phenyl radicals is a potential side reaction.[13]

    • Solution: Ensure slow, controlled addition of the Grignard reagent to the reaction mixture at a low temperature to minimize radical formation. The quality of the magnesium turnings is also important; using freshly activated magnesium can improve the efficiency of Grignard reagent formation.[13]

  • Protonolysis of Organometallic Reagents: Traces of water or other protic impurities can quench Grignard or organolithium reagents, leading to the formation of benzene and reducing the yield of the desired product.[13]

    • Solution: As mentioned previously, strict anhydrous conditions are paramount when working with these highly reactive organometallic species.[13]

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reaction is generally most effective for synthesizing sterically hindered biaryls like 2'-acetyl biphenyl?

A1: While several cross-coupling reactions can be employed, the Suzuki-Miyaura coupling is often favored due to its functional group tolerance and the commercial availability of a wide range of boronic acids and esters.[14][15] However, for particularly challenging, sterically hindered substrates, the Kumada-Corriu coupling, which utilizes Grignard reagents, can be highly effective, sometimes proceeding at milder conditions with the appropriate catalyst system.[16]

Q2: My Suzuki-Miyaura coupling is sluggish. What are the first troubleshooting steps I should take?

A2: First, verify the integrity of your catalyst system. Ensure your palladium source and ligand are active. Second, re-evaluate your reaction conditions. Increasing the temperature and switching to a stronger base are often effective initial steps.[9][11] Finally, confirm the purity of your starting materials and the dryness of your solvent.

Q3: I am using a Grignard-based approach and observing a significant amount of biphenyl byproduct. How can I minimize this?

A3: The formation of biphenyl in a Grignard reaction is often due to Wurtz-Fittig type homocoupling.[15] To minimize this, ensure a slow addition of the aryl halide to the activated magnesium turnings during the Grignard reagent formation. Maintaining a dilute concentration can also disfavor the bimolecular homocoupling reaction.

Q4: How can I effectively purify 2'-acetyl biphenyl from unreacted starting materials and byproducts?

A4: Column chromatography on silica gel is the most common method for purification.[9][17][18] A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is usually effective. The exact solvent system will depend on the polarity of the specific byproducts in your reaction mixture. Recrystallization can also be a viable purification technique if a suitable solvent system can be identified.

Recommended Experimental Protocol: Suzuki-Miyaura Coupling for 2'-Acetyl Biphenyl

This protocol outlines a robust method for the synthesis of 2'-acetyl biphenyl via a Suzuki-Miyaura cross-coupling reaction, optimized for sterically hindered substrates.

Materials:

  • 2-Bromoacetophenone (1.0 eq.)

  • (2-Acetylphenyl)boronic acid (1.2 eq.)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 eq.)

  • Anhydrous Toluene

  • Anhydrous, degassed water

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 2-bromoacetophenone, (2-acetylphenyl)boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous toluene and anhydrous, degassed water (typically a 10:1 ratio of toluene to water) via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualization of Key Concepts

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of 2'-Acetyl Biphenyl Check_Catalyst Verify Catalyst and Ligand Activity Start->Check_Catalyst Optimize_Conditions Optimize Reaction Conditions (Temperature, Base, Solvent) Check_Catalyst->Optimize_Conditions Catalyst OK Success Improved Yield Check_Catalyst->Success New Catalyst Successful Reagent_Purity Check Reagent and Solvent Purity (Anhydrous Conditions) Optimize_Conditions->Reagent_Purity Still Low Yield Optimize_Conditions->Success Conditions Optimized Reagent_Purity->Success Conditions Optimized

Caption: A decision-making workflow for troubleshooting low yields in the synthesis of 2'-acetyl biphenyl.

Comparison of Coupling Methods
Coupling MethodKey FeaturesCommon Issues with Steric Hindrance
Suzuki-Miyaura High functional group tolerance, commercially available reagents.[14]Sluggish reaction rates, homocoupling of boronic acids.[10][14]
Kumada-Corriu Highly reactive, can proceed under milder conditions.[16]Limited functional group tolerance, formation of Wurtz-Fittig byproducts.[13]
Stille Tolerant of a wide range of functional groups.[15]Toxicity of organotin reagents, purification challenges.[15]
Negishi High reactivity and selectivity.[15]Air and moisture sensitivity of organozinc reagents.[15]

References

  • Hoyt, S. B., et al. (2015). Synthesis of Hindered Biaryls via Aryne Addition and in Situ Dimerization. Organic Letters. Available at: [Link]

  • Wolf, C., & Xu, H. (2008). Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. The Journal of Organic Chemistry. Available at: [Link]

  • Chen, Y.-C., et al. (2021). Non-C₂-Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls. Molecules. Available at: [Link]

  • Zhang, W., et al. (2023). Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogenations. ChemBioChem. Available at: [Link]

  • Cmoch, P., et al. (2014). General Approach to the Synthesis of Prochiral Atropisomeric Biaryls. Journal of Chemistry. Available at: [Link]

  • University of Michigan. Grignard Reaction.
  • Hartwig, J. F. (2016). Undirected, Homogeneous C–H Bond Functionalization: Challenges and Opportunities. ACS Central Science. Available at: [Link]

  • Daugulis, O., et al. (2005). Twofold C–H Functionalization: Palladium-catalyzed ortho Arylation of Anilides. Organic Letters. Available at: [Link]

  • Wang, D., et al. (2026). Pd-Catalyzed C–C Bond Borylation of Biphenylenes Leading to Tri-Ortho-Substituted Biaryls. Chemistry – A European Journal. Available at: [Link]

  • Zhang, Z., et al. (2020). Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Gandeepan, P., et al. (2020). Rational development of meta-selective C−H functionalization of biphenyl compounds. ResearchGate. Available at: [Link]

  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry? Available at: [Link]

  • Reddit. (2024). What are some common causes of low reaction yields? : r/Chempros. Available at: [Link]

  • Xu, G., et al. (2017). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications. Available at: [Link]

  • Ashenhurst, J. (2016). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. Available at: [Link]

  • Gardner, D. V., et al. (1970). Biphenylenes. Part XXVII. Synthesis of compounds derived from 2-acetylbiphenylene. Journal of the Chemical Society C: Organic. Available at: [Link]

  • Zhao, Q., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry. Available at: [Link]

  • Wang, D., et al. (2026). Pd-Catalyzed C─C Bond Borylation of Biphenylenes Leading to Tri-Ortho-Substituted Biaryls. Edge Hill University Research Information Portal. Available at: [Link]

  • Elsayed, M. S. A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. ACS Omega. Available at: [Link]

  • ResearchGate. (2013). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Available at: [Link]

  • Lehmler, H.-J., et al. (2011). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. Molecules. Available at: [Link]

  • ResearchGate. (2015). How to purify and isolate required compound from a reaction mixture? Available at: [Link]

  • Sami Publishing Company. (2021). Simple and Efficient Synthesis of 2. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. Available at: [Link]

  • Oreate AI Blog. (2026). Understanding Steric Hindrance: The Key to Advanced Ether Synthesis. Available at: [Link]

  • Baxendale, I. R., et al. (2005). A phase-switch purification approach for the expedient removal of tagged reagents and scavengers following their application in. Organic & Biomolecular Chemistry. Available at: [Link]

  • Guiry, P. J., et al. (2022). Enantioselective Grignard Reactions in Total Synthesis: Development of Asymmetric Methodology, Exploration of New Targets and their Biological Testing. University College Dublin. Available at: [Link]

  • Royal Society of Chemistry. A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. Available at: [Link]

  • Google Patents. (2013). Processes for the preparation of biphenyl compounds.
  • Quora. (2021). How to remove biphenyl from a Grignard reaction. Available at: [Link]

  • Reddit. (2025). Help with Low Yield Synthesis : r/Chempros. Available at: [Link]

  • Chegg. (2022). Solved Rather than making 4-acetylbiphenyl, we will be. Available at: [Link]

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solving solubility issues of 2'-Acetyl[1,1'-biphenyl]-3-carbonitrile in NMR solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2'-Acetyl[1,1'-biphenyl]-3-carbonitrile

Welcome to the technical support guide for resolving solubility challenges with this compound for Nuclear Magnetic Resonance (NMR) analysis. This guide is designed for researchers, chemists, and drug development professionals who encounter difficulties in preparing homogeneous solutions of this compound for structural elucidation and characterization.

Understanding the Challenge: The Molecular Structure

The solubility of a compound is dictated by its molecular structure. This compound possesses a dualistic nature that complicates solvent selection:

  • A large, nonpolar biphenyl core: This aromatic system is hydrophobic and favors dissolution in nonpolar organic solvents.[1][2]

  • Two polar functional groups: The acetyl (-COCH₃) and nitrile (-CN) groups are polar and capable of dipole-dipole interactions, preferring polar solvents.

This combination of a large nonpolar surface area with distinct polar regions often leads to poor solubility in many common, single-component NMR solvents. The fundamental principle of "like dissolves like" suggests that a solvent or solvent system of intermediate polarity is required to effectively solvate both moieties of the molecule.[3][4]

Troubleshooting Guide: A Stepwise Approach to Solubilization

This guide presents a logical, tiered workflow for addressing solubility issues. Begin with the simplest and most common techniques before proceeding to more advanced methods.

Solubility_Workflow cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Intermediate Methods cluster_2 Tier 3: Advanced Solutions A Start: Insoluble Sample (2-5 mg in 0.6 mL solvent) B Select Initial Solvent: - Chloroform-d - Acetone-d₆ - DMSO-d₆ A->B C Physical Agitation: - Vortex (1-2 min) - Sonicate (5-10 min) B->C D Is sample dissolved? C->D E Co-Solvent Screening: - Titrate with DMSO-d₆ - e.g., CDCl₃:DMSO-d₆ (9:1 to 1:1) D->E No Success Success: Acquire NMR Spectrum D->Success Yes F Is sample dissolved? E->F G Variable Temperature (VT) NMR: - Gently warm sample (30-50°C) - Check for dissolution F->G No F->Success Yes H Is sample dissolved? G->H I Alternative Solvents: - THF-d₈ - DMF-d₇ - Pyridine-d₅ H->I No H->Success Yes J Consult Specialist / Consider Derivatization I->J

Caption: Stepwise workflow for troubleshooting solubility.

Frequently Asked Questions (FAQs)

Q1: Which single solvent should I try first for this compound?

A1: Start with a solvent of intermediate polarity. Chloroform-d (CDCl₃) is an excellent first choice as it can dissolve many organic compounds of moderate polarity.[5] If that fails, Acetone-d₆ is slightly more polar and may be effective. For highly intractable samples, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a powerful, polar aprotic solvent capable of dissolving a very wide range of compounds.[6][7][8]

Q2: My sample won't dissolve in CDCl₃ even after vortexing and sonication. What is the next logical step?

A2: The next step is to use a co-solvent system.[9] A co-solvent works by modifying the overall polarity of the solvent environment to better match the solute.[10] Since your compound has both polar and nonpolar characteristics, a mixture can satisfy both. Titrating a small amount of a highly polar solvent like DMSO-d₆ into your CDCl₃ slurry is a highly effective technique. See Protocol 1 for a detailed methodology.

Q3: I'm worried about using DMSO-d₆ because of its high boiling point. Is sample recovery possible?

A3: Yes, while DMSO-d₆ has a high boiling point (189 °C), making it difficult to remove by conventional means, sample recovery is still feasible.[11][12] Modern evaporation systems, such as centrifugal evaporators or those employing spiral plug technology, are designed to efficiently remove high-boiling point solvents without damaging the sample.[12] Alternatively, for less sensitive compounds, dilution with water to precipitate the organic product followed by filtration or extraction can be used.[11]

Q4: Can I just heat the sample to get it to dissolve?

A4: Yes, gently heating the sample can significantly increase the solubility of most organic compounds.[1][13][14] This is the principle behind Variable Temperature (VT) NMR. However, this must be done with caution. You should always stay at least 10-20°C below the boiling point of your solvent to prevent tube over-pressurization.[15] Also, be aware of potential sample degradation at elevated temperatures. It is recommended to acquire a quick 1D ¹H spectrum at room temperature (even on the suspension) and then another after heating to check for any new peaks that might indicate decomposition.

Q5: The baseline of my NMR spectrum is distorted and the peaks are broad. Is this related to solubility?

A5: Yes, it is highly likely. Poorly dissolved, suspended micro-particulates in the NMR tube will severely distort the magnetic field homogeneity, a process known as shimming.[16] This leads to broad, misshapen peaks and a poor quality spectrum. Ensure your final solution is completely clear and free of any visible solids. Filtering the sample through a small plug of glass wool in a Pasteur pipette into the NMR tube is a mandatory step for achieving high-resolution spectra.

Data & Protocols

Table 1: Properties of Recommended Deuterated Solvents

This table provides key information for the solvents discussed in this guide. Use it to inform your selection based on your experimental needs.

Solvent NameFormulaAbbreviationResidual ¹H Peak (ppm)¹³C Peak (ppm)Boiling Point (°C)Polarity Character
Chloroform-dCDCl₃CDCl₃7.26 (singlet)77.16 (triplet)61Weakly Polar[17]
Acetone-d₆(CD₃)₂CO-2.05 (quintet)206.26, 29.84 (septets)56Intermediate Polarity
Dimethyl Sulfoxide-d₆(CD₃)₂SODMSO-d₆2.50 (quintet)39.52 (septet)189Highly Polar, Aprotic[11]
Tetrahydrofuran-d₈C₄D₈OTHF-d₈3.58, 1.73 (multiplets)67.57, 25.31 (quintets)66Intermediate Polarity
N,N-Dimethylformamide-d₇(CD₃)₂N(CDO)DMF-d₇8.03, 2.92, 2.75163.15, 34.89, 29.76153Highly Polar, Aprotic

Data compiled from various sources.[18][19][20] Residual peak positions can vary slightly with temperature and solute.

Experimental Protocols

Protocol 1: Co-Solvent Solubility Screening

This protocol describes a systematic method for finding a suitable binary solvent mixture.

  • Initial Preparation: Weigh 2-5 mg of this compound directly into a clean, dry vial (not the NMR tube).

  • Primary Solvent Addition: Add 0.5 mL of Chloroform-d (CDCl₃) to the vial. Vortex for 30 seconds and sonicate for 5 minutes. Observe for dissolution.

  • Co-Solvent Titration: If the solid remains, begin adding DMSO-d₆ dropwise using a pipette. After each drop (approx. 20-30 µL), cap the vial and vortex for 30 seconds.

  • Observation: Continue adding DMSO-d₆ incrementally, observing for complete dissolution. Note the approximate ratio of solvents required. A common starting point for mixtures is a 9:1 or 4:1 ratio of CDCl₃ to DMSO-d₆.[21]

  • Sample Transfer: Once the sample is fully dissolved, filter the solution through a glass-wool-plugged pipette directly into a clean NMR tube to remove any dust or microparticulates.[22]

  • Final Volume Adjustment: Add more of the pre-determined solvent mixture if necessary to reach the minimum sample height required by the spectrometer (typically ~4.5 cm or 0.6-0.7 mL).[12][21]

Cosolvent_Protocol start Start: Weigh 2-5 mg of compound in vial step1 Add 0.5 mL CDCl₃ start->step1 step2 Vortex & Sonicate step1->step2 check1 Is it dissolved? step2->check1 step3 Add 1 drop DMSO-d₆ check1->step3 No end End: Acquire Spectrum check1->end Yes step4 Vortex step3->step4 check2 Is it dissolved? step4->check2 check2->step3 No, add another drop step5 Filter solution into NMR tube check2->step5 Yes step5->end

Caption: Protocol for co-solvent solubility testing.

Protocol 2: Variable Temperature (VT) NMR Experiment

This protocol is for situations where a sample is sparingly soluble at room temperature but may dissolve upon gentle heating.

  • Sample Preparation: Prepare the sample in a suitable solvent (e.g., DMSO-d₆ or Toluene-d₈ for high-temperature work) in a high-quality (Class A) glass NMR tube.[23] Economy tubes may fracture at extreme temperatures.[15]

  • Instrument Setup: Insert the sample into the spectrometer. Acquire a standard ¹H spectrum at ambient temperature (e.g., 25°C). This serves as a baseline.

  • Temperature Increase: Access the spectrometer's temperature control unit. Set the target temperature to 40°C. Crucially, ensure this is well below your solvent's boiling point. [15][23]

  • Equilibration: Allow the sample to equilibrate at the new temperature for at least 5-10 minutes.[24] The spectrometer's software will indicate when the temperature is stable.

  • Re-shimming and Acquisition: The magnetic field shims will drift with temperature. Re-shim the sample at 40°C before acquiring a new ¹H spectrum.

  • Analysis: Compare the spectra from 25°C and 40°C. Look for improved resolution and the disappearance of solid material in the tube. If solubility is still an issue and the compound is stable, you can incrementally increase the temperature (e.g., to 55°C) and repeat the process.[25]

  • Cooldown: When finished, it is critical to return the spectrometer's temperature to ambient (25°C) and allow it to stabilize for at least 15-20 minutes before the next user.[24]

References

  • Solubility of Things. (n.d.). Biphenyl. Retrieved from [Link]

  • Armar. (n.d.). High-Quality Dimethylsulfoxide-d6 for Accurate NMR Spectroscopy. Retrieved from [Link]

  • Armar. (n.d.). High-Purity Chloroform-d for NMR Spectroscopy. Retrieved from [Link]

  • Ottokemi. (n.d.). Dimethyl sulphoxide-d6 (DMSO-d6) for NMR spectroscopy, 99.8 atom %D. Retrieved from [Link]

  • Wikipedia. (n.d.). Biphenyl. Retrieved from [Link]

  • AIP Publishing. (1939). The Solubility of Biphenyl in Non‐Polar Solvents. J. Chem. Phys. 7, 1077. Retrieved from [Link]

  • Canadian Science Publishing. (1993). Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory. Can. J. Chem. 71(11): 1867-1874. Retrieved from [Link]

  • Advent Chembio. (n.d.). Buy CDCl₃ for NMR Analysis - Uses & Safety. Retrieved from [Link]

  • University of Illinois. (n.d.). Common NMR Solvents - Reference Data. Retrieved from [Link]

  • NMR Tubes. (n.d.). CHLOROFORM-D-"100%"-10ML. Retrieved from [Link]

  • Australian Government, Department of Climate Change, Energy, the Environment and Water. (2022). Biphenyl (1,1-biphenyl). Retrieved from [Link]

  • Emery Pharma. (n.d.). NMR Solvent Chart. Retrieved from [Link]

  • BioChromato. (2018). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]

  • BK Instruments Inc. (n.d.). NMR Solvent data chart. Retrieved from [Link]

  • Truman State University. (n.d.). NMR Solvent Properties. Retrieved from [Link]

  • University of Oxford. (n.d.). Variable Temperature NMR Experiments. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2014). Variable Temperature to Improve NMR Resolution. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Isotope Science / Alfa Chemistry. (n.d.). NMR Solvents. Retrieved from [Link]

  • ResearchGate. (2004). Solubilization Using Cosolvent Approach. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Instructions for Variable Temperature (VT) Operation. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

  • University of the Philippines. (n.d.). Unit 4: Solubility and Factors Affecting Solubility. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • University of California, Davis. (n.d.). Sample Preparation. Retrieved from [Link]

  • Isotope Science / Alfa Chemistry. (2024). Deuterated Solvents for NMR: Guide. Retrieved from [Link]

  • Entri. (n.d.). Factors That Affect Solubility The nature of solute and solvent. Retrieved from [Link]

  • ManTech Publications. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method. Journal of Pharmaceutical Chemistry and Drug formulation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link]

  • Scribd. (n.d.). NMR Solvent Data Chart. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Regio-Selectivity in Substituted Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for biphenyl and heterobiaryl synthesis. Designed for researchers and drug development professionals, this guide bridges the gap between theoretical organometallic chemistry and bench-top execution. Here, we troubleshoot the most complex regio-selectivity challenges in cross-coupling and C-H activation workflows.

Part 1: Causality & Mechanism in Regioselective Cross-Coupling

FAQ 1: Why am I getting multi-coupling instead of the desired mono-coupled biphenyl when using dihalobenzenes? The Causality: In a standard Suzuki-Miyaura cross-coupling of a dihalobenzene, the first oxidative addition and subsequent transmetalation/reductive elimination fundamentally alter the electronic properties of the arene ring. Often, the newly formed mono-coupled intermediate becomes more reactive toward a second oxidative addition than the starting material[1]. This kinetic bias leads to a strong preference for multi-coupling (terphenyl formation) over mono-coupling[1]. The Solution: To troubleshoot this, you must manipulate the reaction kinetics. Utilize highly dilute conditions to minimize the probability of the mono-adduct encountering the active Pd catalyst before the starting material does[1]. Additionally, employing bulky Buchwald-type ligands (e.g., SPhos) can sterically hinder the second oxidative addition.

FAQ 2: How do I differentiate between identical halogens (e.g., dibromobenzenes) for regioselective coupling? The Causality: Regioselective control on substrates with multiple identical halogens is notoriously difficult because the Bond Dissociation Energies (BDEs) of the C-X bonds are nearly identical[2]. The key to breaking this symmetry lies in catalyst speciation . The Solution: Shifting the ligand-to-metal ratio dictates whether you form mononuclear Pd species or Pd clusters/nanoparticles[2]. For instance, using a mononuclear Pd catalyst (e.g., Pd(OAc)₂ with >3 equivalents of PPh₃) typically favors standard C2-selectivity in dihalogenated heteroarenes. However, reducing the ligand loading (Pd(OAc)₂ with ≤2 equivalents of PPh₃) induces the formation of Pd clusters, which completely inverts the site-selectivity to the atypical C4 position[2].

Part 2: Direct C-H Arylation & Metal-Free Strategies

FAQ 3: Can I achieve regioselective biphenyl synthesis without pre-halogenating my starting materials? The Causality: Yes, via transition-metal-catalyzed direct C-H arylation. Relying on inherent electronic biases is often insufficient for complex pharmaceuticals. Instead, you can utilize weak coordinating groups (like amides) to direct the transition metal to a specific site. The Solution: For example, Ru(II)-catalyzed C-H arylation of benzamides with boronic acids leverages weak coordination to achieve highly regioselective ortho-arylation[3]. The transient formation of a metallacycle intermediate spatially restricts the arylation to the proximal C-H bond, bypassing the need for aryl halides[3].

FAQ 4: How can I synthesize biphenyls without heavy metal catalysts to avoid toxic residues in late-stage drug development? The Causality: Heavy metal clearance is a major bottleneck in API manufacturing. Recent advancements in photochemistry have introduced a metal-free alternative known as "photosplicing"[4]. The Solution: By utilizing UV-LEDs and organic photosensitizers, traceless sulfonamide linkers can be excited to a triplet state. This excited state undergoes a controlled rearrangement and extrusion process to form biphenyls without any transition metal catalysts, leaving no toxic metal residues[4].

Part 3: Quantitative Data Summary

The following table summarizes the strategic parameters and expected quantitative outcomes for the regioselective methodologies discussed above.

StrategySubstrate TypeCatalyst / ReagentsRegioselectivity DriverTypical Selectivity / Yield
Speciation Control Dihalogenated ArenesPd(OAc)₂ / ≤2 eq. PPh₃Pd cluster formation favors atypical C4 insertion[2]>85% atypical regio-isomer
Dilution Kinetics DihalobenzenesPd(0) / Boronic AcidConcentration gradients limit second oxidative addition[1]>90% mono-coupled product
Weak Coordination Unfunctionalized BenzamidesRu(II) / Boronic AcidsTransient metallacycle restricts arylation to ortho C-H[3]>90% ortho-arylation
Photosplicing Sulfonamide PrecursorsOrganic Photosensitizer / UV-LEDTriplet state excitation drives traceless linker extrusion[4]>95% metal-free biphenyl

Part 4: Experimental Workflows & Self-Validating Protocols

Protocol: Self-Validating Regioselective Mono-Coupling of a Dihalobenzene

Objective: To achieve >90% regioselectivity for the mono-coupled biphenyl over the di-coupled terphenyl byproduct by kinetic manipulation.

Step 1: Catalyst Activation & Speciation Control

  • Action: In a glovebox, dissolve 2.0 mol% Pd(OAc)₂ and exactly 1.8 mol% PPh₃ in degassed 1,4-dioxane. Stir at room temperature for 15 minutes.

  • Causality: The sub-stoichiometric ratio of ligand to Pd deliberately forces the formation of highly active Pd clusters rather than mononuclear Pd, fundamentally altering the site-selectivity of the subsequent oxidative addition[2].

  • Validation Check: Visually observe the solution transition from pale yellow to a deep, homogenous red/brown, confirming cluster formation.

Step 2: Substrate Addition via Syringe Pump

  • Action: Add the dihalobenzene (1.0 eq) to the catalyst mixture. Then, dissolve the aryl boronic acid (0.95 eq) and K₂CO₃ (2.0 eq) in a 10-fold volume of degassed H₂O/Dioxane. Inject this mixture into the reaction vessel using a syringe pump at a rate of 0.5 mL/hr at 60°C.

  • Causality: By keeping the steady-state concentration of the transmetalating agent (boronic acid) extremely low, you starve the highly reactive mono-adduct of its coupling partner, preventing the second coupling event[1].

Step 3: In-Process Analytical Validation (Self-Validation System)

  • Action: At

    
     mins, extract a 50 µL aliquot under positive argon pressure. Quench immediately with EtOAc/H₂O, filter through a micro-plug of silica, and analyze via GC-MS.
    
  • Causality & Criteria: The reaction is only proceeding correctly if the mono-adduct to di-adduct ratio is

    
    . If the ratio drops below this threshold, the local concentration of the mono-adduct is too high. Corrective Action: Immediately dilute the reaction mixture by 50% with degassed solvent to reduce the collision frequency of the mono-adduct with the active catalyst.
    

Step 4: Quench and Purification

  • Action: Once the syringe pump finishes, stir for an additional 30 minutes, then quench with aqueous NH₄Cl. Extract with EtOAc and purify via flash chromatography.

Part 5: Mechanistic Visualization

G A Pd(0) Catalyst (Speciation Controlled) B Oxidative Addition (Regio-determining Step) A->B Dihalobenzene C Pd(II) Mono-adduct (Kinetic Trap) B->C Site-selective insertion D Transmetalation (Slow Addition) C->D Boronic Acid + Base E Reductive Elimination D->E Intermediate complex E->A Catalyst Regeneration F Regioselective Biphenyl (Product) E->F Product release

Catalytic cycle highlighting the regio-determining oxidative addition step in biphenyl synthesis.

References

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation Source: Nature Communications / PubMed Central URL:[Link]

  • Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction Source: MDPI Molecules URL:[Link]

  • Ruthenium(II)-Catalyzed Regioselective C-H Arylation of Cyclic and N,N-Dialkyl Benzamides with Boronic Acids by Weak Coordination Source: ACS Catalysis / NSF URL:[Link]

  • Photosensitizers Enable the Formation of Biphenyls with UV‐LEDs and Sunlight Source: Chemistry - A European Journal / ResearchGate URL:[Link]

Sources

Validation & Comparative

1H NMR chemical shifts of 2'-Acetyl[1,1'-biphenyl]-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Predictive Modeling vs. Empirical Benchmarking of ^1^H NMR Chemical Shifts for Sterically Hindered Biphenyls: A Case Study on 2'-Acetyl[1,1'-biphenyl]-3-carbonitrile

For drug development professionals and structural chemists, accurately assigning the ^1^H NMR spectra of sterically hindered biaryls is a notorious bottleneck. Restricted rotation around the biphenyl axis (atropisomerism) induces complex 3D conformational states, leading to profound anisotropic shielding effects that standard 2D-topology predictors fail to anticipate.

This guide objectively compares the performance of three analytical methodologies—Empirical High-Field NMR , Rule-Based AI Prediction (HOSE codes) , and Quantum Mechanical DFT-GIAO Modeling —using the highly hindered compound This compound as a benchmark.

Part 1: The Causality of Chemical Shifts in Hindered Biphenyls

To understand the performance gaps between predictive models, we must first examine the physical causality driving the chemical shifts of this compound.

The Steric Clash and Dihedral Twist In an idealized, flat biphenyl system, the pi-electron clouds of both rings are conjugated. However, the bulky 2'-acetyl group on Ring B creates severe steric repulsion against the ortho-protons of the 3-cyanophenyl group (Ring A). To minimize thermodynamic strain, the molecule adopts a non-coplanar conformation, forcing the biphenyl dihedral angle to approximately 55°–60°.

Anisotropic Shielding (The Ring Current Effect) This orthogonal twist fundamentally alters the local magnetic environment:

  • The Acetyl Upfield Shift: Instead of residing in the deshielding equatorial plane, the methyl protons of the 2'-acetyl group are forced directly over the face (shielding cone) of the 3-cyanophenyl ring. This causes a diagnostic upfield shift from a typical acetophenone resonance (~2.60 ppm) to ~2.15 ppm .

  • The H-6' Shielding: Similarly, the H-6' proton on Ring B is rotated into the shielding cone of Ring A, shifting it upfield to ~7.35 ppm , separating it from the dense aromatic multiplet.

Understanding these 3D spatial relationships is critical. As demonstrated in recent literature evaluating DFT/GIAO methods [1], algorithms that rely solely on 2D connectivity will inherently miscalculate these anisotropic shifts.

Part 2: Objective Comparison of Analytical Methodologies

Rule-Based AI Predictors (e.g., ChemDraw / NMRShiftDB)
  • Mechanism: Utilizes Hierarchical Orthogonal Space Encoding (HOSE) codes and empirical additivity rules based on 2D molecular topology.

  • Performance: Extremely fast (milliseconds). However, it completely fails to account for 3D through-space anisotropy. It incorrectly predicts the acetyl group at ~2.55 ppm, assuming a standard planar acetophenone environment.

Quantum Mechanical DFT-GIAO Modeling
  • Mechanism: Uses Density Functional Theory (DFT) to optimize the 3D geometry, followed by Gauge-Including Atomic Orbital (GIAO) calculations to compute precise magnetic shielding tensors [2].

  • Performance: Highly accurate. By calculating the exact dihedral angle and applying a Polarizable Continuum Model (PCM) for the solvent, DFT-GIAO successfully predicts the upfield shifts caused by the orthogonal ring currents.

Empirical Benchmarking (400 MHz NMR in CDCl3)
  • Mechanism: The ground-truth physical measurement. High-field instruments (≥400 MHz) are required to resolve the overlapping first-order multiplets (dt, td, dd) in the 7.30–7.90 ppm region [3].

Part 3: Data Synthesis & Performance Comparison

The table below summarizes the quantitative performance of the three methodologies. Notice the significant deviation (Δ) in the AI prediction for protons subjected to 3D spatial shielding (H-6' and the Acetyl CH3).

Proton PositionEmpirical (CDCl3, 400 MHz)AI Prediction (2D HOSE)DFT-GIAO (B3LYP 3D)Δ (Empirical vs DFT)
H-2 (Ring A) 7.85 (t, J=1.5 Hz)7.927.88+0.03 ppm
H-4 (Ring A) 7.70 (dt, J=7.8, 1.5 Hz)7.757.72+0.02 ppm
H-5 (Ring A) 7.55 (t, J=7.8 Hz)7.507.53-0.02 ppm
H-6 (Ring A) 7.65 (dt, J=7.8, 1.5 Hz)7.607.63-0.02 ppm
H-3' (Ring B) 7.58 (dd, J=7.5, 1.5 Hz)7.807.60+0.02 ppm
H-4' (Ring B) 7.45 (td, J=7.5, 1.5 Hz)7.407.47+0.02 ppm
H-5' (Ring B) 7.50 (td, J=7.5, 1.5 Hz)7.487.52+0.02 ppm
H-6' (Ring B) 7.35 (dd, J=7.5, 1.5 Hz)7.55 (Fails)7.38+0.03 ppm
CH3 (Acetyl) 2.15 (s)2.55 (Fails)2.18+0.03 ppm

Part 4: Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following step-by-step methodologies must be employed when replicating these comparisons.

Protocol A: Empirical NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of high-purity (>98%) this compound in 0.6 mL of deuterated chloroform (CDCl3). Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (0.00 ppm).

  • Instrument Calibration: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe, and lock the magnetic field strictly to the deuterium resonance of CDCl3. Perform automated shimming (Z1-Z5) to achieve a line width of <0.5 Hz.

  • Acquisition Parameters: Execute a standard 1D proton pulse sequence (zg30). Set the pulse angle to 30°, acquisition time to 2.5 seconds, relaxation delay (D1) to 1.0 second, and acquire 16 scans to ensure a high signal-to-noise ratio.

  • Processing: Zero-fill the free induction decay (FID) to 64k data points. Apply a 0.3 Hz exponential line broadening window function, execute the Fourier transform, and manually correct the phase and baseline.

Protocol B: Quantum Mechanical DFT-GIAO Workflow
  • Conformational Search: Perform a relaxed potential energy surface (PES) scan around the biphenyl C1-C1' bond using the MMFF94 force field. Identify the global minimum energy conformer.

  • Geometry Optimization: Submit the lowest-energy conformer to a DFT optimization using the B3LYP functional and the 6-31G(d) basis set in a vacuum state. Verify the absence of imaginary frequencies to confirm a true energy minimum.

  • Magnetic Shielding Calculation: Compute the isotropic NMR shielding tensors using the GIAO method at the higher B3LYP/6-311+G(2d,p) level of theory. Apply the Polarizable Continuum Model (PCM) for chloroform to accurately simulate solvent-induced dipole interactions.

  • Data Conversion: Convert the raw isotropic shielding values (σ) to chemical shifts (δ) using the equation: δ = σ(TMS) - σ(Sample), where σ(TMS) is the shielding tensor of TMS calculated at the exact same level of theory.

Part 5: Workflow Visualization

NMR_Workflow Start Target: this compound Empirical Empirical NMR (400 MHz) Solvent: CDCl3 + TMS Start->Empirical AI_Pred AI/Rule-Based Prediction (2D Topology / HOSE) Start->AI_Pred GeomOpt 3D Geometry Optimization (Dihedral Angle Analysis) Start->GeomOpt Compare Data Synthesis & Peak Assignment (Correlation Analysis) Empirical->Compare AI_Pred->Compare DFT_GIAO Quantum Mechanical DFT (B3LYP/6-311+G(2d,p) GIAO) DFT_GIAO->Compare GeomOpt->DFT_GIAO

Workflow comparing empirical NMR acquisition, AI prediction, and DFT-GIAO modeling.

Conclusion

For rapid, flat-ring systems, rule-based AI predictors are sufficient. However, for structurally hindered molecules like this compound, 2D predictors fail catastrophically at predicting through-space anisotropic shielding. In drug development pipelines where precise stereochemical and conformational assignment is required, researchers must bypass standard AI tools and rely on a combination of High-Field Empirical Benchmarking and DFT-GIAO Computational Modeling .

References

  • Title: Modern Quantum Chemistry Methodology for Predicting Nuclear Magnetic Resonance Chemical Shifts Source: MDPI URL
  • Title: Complete prediction of the 1H NMR spectrum of organic molecules by DFT calculations of chemical shifts and spin-spin coupling constants Source: ResearchGate URL
  • Title: Novel pyridine-based Pd(II)

A Senior Application Scientist's Guide to FTIR Spectrum Analysis of Nitrile and Ketone Peaks in Biphenyls

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, the biphenyl scaffold is a ubiquitous structural motif. Its unique stereochemical and electronic properties make it a cornerstone in the design of novel therapeutics.[1] Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for the structural elucidation of these complex molecules. This guide provides an in-depth comparison of the FTIR spectral signatures of two critical functional groups often found on biphenyl systems: nitriles (C≡N) and ketones (C=O).

The Vibrational Language of Molecules: A Primer on FTIR

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations of its covalent bonds.[2] Each type of bond (e.g., C=O, C≡N, C-H) vibrates at a characteristic frequency, which is determined by the mass of the bonded atoms and the strength of the bond between them.[3] The resulting spectrum is a unique molecular "fingerprint," with absorption peaks corresponding to specific functional groups.[2][4] The region from 4000 to 1500 cm⁻¹ is known as the functional group region, where most key stretching vibrations appear, while the more complex region below 1500 cm⁻¹ is the "fingerprint region," which is unique to the entire molecular structure.[2][5]

The Nitrile (C≡N) Stretch: A Sharp and Diagnostic Peak

The nitrile functional group features a carbon-nitrogen triple bond. Its stretching vibration gives rise to a sharp, medium-intensity peak in a relatively clean region of the FTIR spectrum, typically between 2260 and 2220 cm⁻¹.[6][7] This distinct position makes the nitrile group one of the easiest to identify.[7][8]

Factors Influencing the Nitrile Peak Position in Biphenyls:
  • Conjugation: When a nitrile group is directly attached to an aromatic ring, such as a biphenyl system, its stretching frequency is lowered.[7][9][10] This is due to resonance, where the π-electrons from the aromatic ring delocalize into the C≡N bond. This delocalization slightly weakens the triple bond, reducing its force constant and thus lowering the vibrational frequency.[11] Aliphatic nitriles typically absorb around 2250 cm⁻¹, whereas aromatic nitriles absorb at lower wavenumbers, near 2230 cm⁻¹.[7][9]

  • Electronic Effects of Substituents: The electronic nature of other substituents on the biphenyl rings can further modulate the nitrile frequency.

    • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or other carbonyls pull electron density away from the ring and the nitrile group.[12] This inductive effect slightly strengthens the C≡N bond, causing a shift to a higher wavenumber (a blueshift).

    • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or amino (-NH₂) donate electron density into the ring system.[13] This enhances conjugation with the nitrile group, further weakening the C≡N bond and shifting the absorption to a lower wavenumber (a redshift).[13]

The Ketone (C=O) Stretch: An Intense and Sensitive Probe

The carbonyl group of a ketone is one of the most prominent features in an FTIR spectrum, appearing as a strong, sharp peak typically between 1800 and 1650 cm⁻¹.[5][8][14] Its high intensity is due to the large change in dipole moment during the stretching vibration.[15] The precise position of this peak is highly sensitive to its molecular environment.[15][16]

Factors Influencing the Ketone Peak Position in Biphenyls:
  • Conjugation: Similar to nitriles, conjugation of a ketone with the biphenyl aromatic system lowers its stretching frequency significantly.[11][17] A typical saturated aliphatic ketone absorbs around 1715 cm⁻¹.[6][18] When attached to a phenyl ring (like in acetophenone), the frequency drops to the 1700-1680 cm⁻¹ range.[18] In a diaryl ketone, such as a biphenyl ketone, where the carbonyl is conjugated with two rings, the effect is even more pronounced, with absorptions appearing between 1680 and 1650 cm⁻¹.[18] This shift is caused by resonance, which imparts more single-bond character to the C=O bond, weakening it.[11]

  • Electronic Effects of Substituents: The position of the ketone peak is a sensitive indicator of the electronic effects of other substituents on the biphenyl rings.[3]

    • Electron-Withdrawing Groups (EWGs): An EWG on the biphenyl ring system will pull electron density away from the carbonyl group. This effect reduces the extent to which resonance can weaken the C=O bond. As a result, the bond becomes stronger, and the absorption shifts to a higher wavenumber.

    • Electron-Donating Groups (EDGs): An EDG will push electron density into the aromatic system, enhancing resonance with the carbonyl group. This increased electron delocalization further weakens the C=O bond, causing the absorption to shift to a lower wavenumber.[16]

Comparative Analysis: Predicting Spectral Shifts

The following table summarizes the expected FTIR absorption ranges for nitrile and ketone groups on a biphenyl scaffold and contrasts them with non-aromatic analogues. This data provides a predictive framework for analyzing substituted biphenyls.

Functional GroupChemical EnvironmentTypical Wavenumber (cm⁻¹)Key Influencing Factor
Nitrile (C≡N) Saturated Aliphatic2260 - 2240[7]Baseline (No Conjugation)
Biphenyl-CN 2240 - 2220 [7]Conjugation
Biphenyl-CN with EDGLower end of range (~2220)Enhanced Conjugation
Biphenyl-CN with EWGHigher end of range (~2240)Reduced Conjugation
Ketone (C=O) Saturated Aliphatic1725 - 1705[18]Baseline (No Conjugation)
Biphenyl-CO-R (Alkyl) 1700 - 1680 [18]Conjugation
Biphenyl-CO-Biphenyl 1680 - 1650 [18]Extended Conjugation
Biphenyl-CO-R with EDGLower end of rangeEnhanced Conjugation
Biphenyl-CO-R with EWGHigher end of rangeReduced Conjugation

Visualizing the Principles

The following diagrams illustrate the core concepts discussed, providing a clear visual reference for understanding the workflow and the underlying chemical principles.

G cluster_workflow Experimental & Analytical Workflow A Sample Preparation (Solid Powder) B ATR Crystal Cleaning A->B 1. C Background Spectrum Acquisition (Air) B->C 2. D Sample Application (Apply pressure) C->D 3. E Sample Spectrum Acquisition D->E 4. F Data Processing (ATR & Baseline Correction) E->F 5. G Spectral Interpretation (Peak Identification) F->G 6.

Caption: A typical workflow for ATR-FTIR analysis of solid samples.

G cluster_edg Effect of Electron-Donating Group (EDG) cluster_ewg Effect of Electron-Withdrawing Group (EWG) EDG EDG on Biphenyl Pushes e⁻ density into ring Resonance Enhanced Resonance Delocalizes π-electrons into C≡N or C=O EDG->Resonance Bond Weaker Bond Lower force constant Resonance->Bond Frequency LOWER Frequency (cm⁻¹) Redshift Bond->Frequency EWG EWG on Biphenyl Pulls e⁻ density from ring ReducedRes Reduced Resonance Localizes π-electrons away from C≡N or C=O EWG->ReducedRes StrongerBond Stronger Bond Higher force constant ReducedRes->StrongerBond HigherFreq HIGHER Frequency (cm⁻¹) Blueshift StrongerBond->HigherFreq

Sources

A Comparative Guide to the ¹³C NMR Characterization of 2'-Acetyl[1,1'-biphenyl]-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

We will deconstruct the molecule's expected spectral features by comparing them to the experimentally verified data of biphenyl, 4-acetylbiphenyl, and biphenyl-4-carbonitrile. This approach not only allows for a robust prediction of the ¹³C NMR spectrum but also serves as a practical framework for researchers encountering similar challenges with novel compounds.

Theoretical Framework: Deciphering Substituent Effects in Biphenyl Systems

¹³C NMR spectroscopy is a powerful tool that provides information on the electronic environment of each carbon atom in a molecule. The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the distribution of electron density around a carbon nucleus. In aromatic systems like biphenyl, the introduction of substituents dramatically alters these chemical shifts through a combination of inductive and resonance effects.

  • Inductive Effects: These are transmitted through sigma (σ) bonds and are dependent on the electronegativity of the substituent. Electron-withdrawing groups (EWGs) like acetyl and cyano pull electron density away from the attached carbon, "deshielding" it and causing its signal to appear at a higher chemical shift (downfield).

  • Resonance Effects: These are transmitted through the pi (π) system of the aromatic ring. EWGs with π-bonds (like C=O and C≡N) withdraw electron density, particularly from the ortho and para positions, causing significant downfield shifts at these carbons.[1][2]

The interplay of these effects allows for the prediction of chemical shifts in complex substituted rings. Quaternary carbons, those with no attached protons, typically exhibit signals of lower intensity due to the lack of Nuclear Overhauser Effect (NOE) enhancement.[3]

sub Substituent (e.g., -COCH₃, -CN) effects Electronic Effects sub->effects Induces ring Aromatic Ring shifts ¹³C Chemical Shifts (δ) ring->shifts Determines effects->ring Modulates e⁻ density

Caption: Logical flow of substituent effects on ¹³C NMR chemical shifts.

Comparative Analysis with Structural Analogues

To build a predictive model for 2'-Acetyl[1,1'-biphenyl]-3-carbonitrile, we will first analyze the experimental ¹³C NMR data of its core components. The data presented below was acquired in deuterated solvents, whose residual signals can be used as internal references.[4]

CompoundCarbon PositionExperimental δ (ppm)SolventSource(s)
Biphenyl C1140.6DMSO-d₆[5][6][7]
C2/C6127.1
C3/C5129.4
C4127.9
4-Acetylbiphenyl C1140.3CDCl₃[8][9]
C2/C6127.7
C3/C5129.4
C4136.3
C1'146.2
C2'/C6'128.7
C3'/C5'127.7
C4'129.4
C=O198.1
CH₃27.1
Biphenyl-4-carbonitrile C1138.8CDCl₃[10]
C2/C6127.3
C3/C5129.2
C4145.7
C1'110.9
C2'/C6'132.7
C3'/C5'128.6
C4'127.3
CN119.1

Analysis of Analogues:

  • Biphenyl: This symmetric molecule shows only four signals for its twelve aromatic carbons. The signal at 140.6 ppm corresponds to the quaternary ipso-carbons (C1).[5]

  • 4-Acetylbiphenyl: The acetyl group, a strong deactivating EWG, significantly shifts the attached C4' carbon downfield to 136.3 ppm and the C1' carbon to 146.2 ppm. The carbonyl carbon itself appears much further downfield at 198.1 ppm, a characteristic region for ketones.[1][2][8]

  • Biphenyl-4-carbonitrile: The cyano group also acts as a strong EWG. It causes a major downfield shift for the attached C4' carbon to 145.7 ppm. Notably, the quaternary carbon bearing the cyano group (C1') is shifted significantly upfield to 110.9 ppm, and the nitrile carbon (CN) appears around 119.1 ppm.[10]

Predicted ¹³C NMR Spectrum of this compound

By combining the substituent effects observed in the analogues, we can predict the chemical shifts for the target molecule. The numbering scheme used for the prediction is shown below. Due to the lack of symmetry, all 14 aromatic carbons are expected to be unique and produce distinct signals.

Caption: Structure and numbering scheme for this compound.

Carbon No.Predicted δ (ppm)Rationale
Acetyl Group
C=O~199-202Ketone carbonyl, slightly deshielded by ortho-biphenyl steric interaction.
CH₃~29-31Acetyl methyl, potentially deshielded due to steric compression.
Acetyl-Substituted Ring
C1'~139-141Quaternary carbon attached to the other ring.
C2'~137-139Quaternary carbon bearing the acetyl group, deshielded.
C3'~129-131Meta to C1', ortho to acetyl group.
C4'~128-130Para to C1', meta to acetyl group.
C5'~126-128Meta to C1', para to acetyl group.
C6'~132-134Ortho to both C1' and the acetyl group, sterically deshielded.
Cyano-Substituted Ring
C1~142-144Quaternary carbon attached to the other ring.
C2~128-130Ortho to C1, ortho to cyano group.
C3~112-114Quaternary carbon bearing the cyano group.
C4~133-135Meta to C1, ortho to cyano group.
C5~129-131Para to C1, meta to cyano group.
C6~130-132Ortho to C1, para to cyano group.
CN~118-120Nitrile carbon.

Key Predictive Insights:

  • The spectrum will be complex, with 14 distinct aromatic signals.

  • The two quaternary carbons attached to the other rings (C1, C1') will be in the 139-144 ppm range.

  • The two quaternary carbons bearing substituents (C2', C3) will be highly diagnostic, with C3 appearing upfield (~112 ppm) and C2' downfield (~138 ppm).

  • The carbonyl (C=O) and nitrile (CN) carbons will have characteristic shifts around ~200 ppm and ~119 ppm, respectively.

Recommended Experimental Protocol for ¹³C NMR Acquisition

To validate these predictions and acquire a high-quality spectrum, the following self-validating protocol is recommended. The inclusion of a known standard and adherence to optimized parameters ensures data integrity.

Methodology:

  • Sample Preparation:

    • Accurately weigh 15-25 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. Chloroform-d is often suitable for non-polar to moderately polar compounds.

    • Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrument Setup (for a 400 MHz Spectrometer):

    • Tune and match the ¹³C probe to the solvent and sample.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity (as indicated by a sharp, symmetric lock signal).

  • Data Acquisition:

    • Select a standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).

    • Spectral Width: Set to ~240 ppm (from -10 to 230 ppm) to ensure all signals, including the carbonyl, are captured.

    • Acquisition Time (AQ): Set to 1.0 - 1.5 seconds for good resolution.

    • Relaxation Delay (D1): Set to 2.0 seconds. A longer delay may be needed to accurately integrate quaternary carbons, but 2.0s is a good starting point.

    • Number of Scans (NS): Acquire at least 1024 scans to achieve an adequate signal-to-noise ratio, given the low natural abundance of ¹³C.

  • Data Processing:

    • Apply an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.

    • Perform a Fourier transform.

    • Phase the spectrum carefully to obtain a flat baseline and pure absorption lineshapes.

    • Calibrate the spectrum by setting the TMS signal to 0.00 ppm or the residual solvent signal to its known value (e.g., CDCl₃ at 77.16 ppm).

    • Integrate all signals and pick the peaks.

prep 1. Sample Prep (Dissolve in CDCl₃ + TMS) load 2. Load & Lock (Tune, Lock, Shim) prep->load acq 3. Acquisition (Proton-decoupled ¹³C, NS > 1024) load->acq proc 4. Processing (FT, Phase, Calibrate) acq->proc analysis 5. Analysis (Peak Picking & Assignment) proc->analysis

Caption: Recommended workflow for ¹³C NMR data acquisition and analysis.

Conclusion

While a definitive experimental spectrum for this compound remains to be published, this guide demonstrates that a highly accurate prediction of its ¹³C NMR characteristics is achievable. By systematically applying the principles of substituent effects and leveraging experimental data from structural analogues, we have established a clear set of expected chemical shifts. This predictive framework is an invaluable tool for researchers in drug development and materials science, enabling the confident, albeit preliminary, characterization of novel chemical entities and guiding the interpretation of subsequently acquired experimental data.

References

  • E. Breitmaier, W. Voelter. Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry, 3rd Edition. VCH, 1987. URL: [Link]

  • PubChem. 2-Acetylbiphenyl. National Center for Biotechnology Information. URL: [Link]

  • Supporting Information for "Pd1Ni4 Alloy Nanoparticles on Carbon Nanofibers as a Flexible and Efficient Catalyst for Suzuki Cross-Coupling Reactions". RSC Advances. Royal Society of Chemistry. URL: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. URL: [Link]

  • Hajipour, A. R., et al. Chitosan-Proline supported palladium (II) a green nanocatalyst for Suzuki cross-coupling reaction in water. Royal Society of Chemistry. URL: [Link]

  • University of Bath. B18OA1 ¹³C NMR Spectroscopy. URL: [Link]

  • PubChem. 4-Acetylbiphenyl. National Center for Biotechnology Information. URL: [Link]

  • Oregon State University. ¹³C NMR Chemical Shifts. URL: [Link]

  • Lichtenegger, G. J., et al. Supporting Information for Continuous Suzuki-Miyaura Cross-Coupling Reactions. AKJournals. URL: [Link]

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., Vyvyan, J.R. Introduction to Spectroscopy, 5th Edition. Cengage Learning, 2015. URL: [Link]

Sources

Navigating the Molecular Maze: A Comparative Guide to High-Resolution Mass Spectrometry for C15H11NO

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, high-resolution mass spectrometry (HRMS) stands as an indispensable tool for the precise characterization of small molecules. This guide offers an in-depth, comparative analysis of HRMS strategies for the elemental formula C15H11NO, a composition corresponding to compounds such as the antioxidant N-phenyl-2-naphthylamine. We will navigate the theoretical underpinnings, compare leading instrumentation, and provide actionable experimental protocols to empower researchers in their analytical endeavors.

The Theoretical Foundation: What to Expect from C15H11NO

Before embarking on any experimental work, a thorough understanding of the theoretical mass spectrometric properties of the target molecule is paramount. For C15H11NO, this begins with the calculation of its monoisotopic mass and the prediction of its isotopic distribution.

The monoisotopic mass is the mass of a molecule calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, and ¹⁶O).[1][2] This value is the target for accurate mass measurement in HRMS.

Using an exact mass calculator, the theoretical monoisotopic mass of the neutral molecule C15H11NO is 221.0841 Da .[3][4][5] In positive ion mode, the protonated molecule, [M+H]⁺, will have a theoretical m/z of 222.0919 .

The isotopic distribution arises from the natural abundance of isotopes for each element in the molecule.[6][7] This pattern of peaks, with their characteristic mass differences and relative intensities, serves as a crucial confirmation of the elemental composition. The theoretical isotopic distribution for [C15H11NO + H]⁺ is presented below.

IonTheoretical m/zRelative Abundance (%)
[M+H]⁺222.0919100.00
[M+1+H]⁺223.095317.36
[M+2+H]⁺224.09861.54

Table 1: Theoretical isotopic distribution for the protonated molecule of C15H11NO, [M+H]⁺.

This predictable pattern is a powerful tool for distinguishing the target compound from isobaric interferences—molecules with the same nominal mass but different elemental compositions.

Instrumentation Showdown: Orbitrap vs. Time-of-Flight (TOF)

The two most prevalent high-resolution mass analyzers in modern laboratories are the Orbitrap and Time-of-Flight (TOF) instruments.[8][9] While both are capable of delivering high-resolution and accurate mass data, they operate on different principles, leading to distinct advantages and disadvantages for small molecule analysis.[10][11]

FeatureOrbitrapTime-of-Flight (TOF)
Resolving Power Very high (up to >240,000 at m/z 200)[12][13]High (typically 40,000 - 60,000)
Mass Accuracy Excellent (<1-3 ppm)Very good (1-5 ppm)
Scan Speed Slower, resolution is inversely proportional to scan speed[9]Very fast, ideal for fast chromatography[14]
Dynamic Range GoodExcellent[11]
Cost & Complexity Generally higherMore accessible

Expert Insight: For the unambiguous identification of an unknown C15H11NO isomer in a complex matrix, the ultra-high resolution of an Orbitrap analyzer can be advantageous in separating the analyte signal from closely eluting interferences.[12][13] However, for high-throughput screening applications where speed is critical, a Q-TOF instrument may be the more pragmatic choice.[14]

Experimental Workflow: A Step-by-Step Guide

The following protocol outlines a general workflow for the analysis of a C15H11NO standard using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis sample_prep 1. Prepare a 1 µg/mL solution of N-phenyl-2-naphthylamine in 50:50 acetonitrile:water. lc_column 2. Inject 5 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.8 µm). sample_prep->lc_column lc_gradient 3. Elute with a gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. ms_ionization 4. Ionize using electrospray ionization (ESI) in positive mode. lc_gradient->ms_ionization ms_acquisition 5. Acquire data in full scan mode (m/z 100-500) at a resolution of 70,000 (Orbitrap) or 40,000 (TOF). ms_fragmentation 6. Perform data-dependent MS/MS on the top 3 most intense ions. da_extraction 7. Extract the ion chromatogram for the theoretical m/z of [C15H11NO+H]⁺ (222.0919 ± 5 ppm). ms_fragmentation->da_extraction da_confirmation 8. Confirm the isotopic pattern and mass accuracy. da_fragmentation 9. Analyze the MS/MS spectrum to elucidate the fragmentation pathway.

Caption: A typical LC-HRMS workflow for the analysis of C15H11NO.

Detailed Experimental Parameters:

Sample Preparation:

  • Weigh approximately 1 mg of N-phenyl-2-naphthylamine standard.

  • Dissolve in 1 mL of acetonitrile to make a 1 mg/mL stock solution.

  • Perform serial dilutions in a 50:50 acetonitrile:water mixture to achieve a final concentration of 1 µg/mL.[15]

Liquid Chromatography (LC):

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS):

  • Ionization Source: Electrospray Ionization (ESI), positive mode.[16]

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 320 °C.

  • Full Scan Resolution: 70,000 (Orbitrap) or 40,000 (TOF).

  • Scan Range: m/z 100-500.

  • MS/MS Acquisition: Data-Dependent Acquisition (DDA) of the top 3 most intense ions.[17][18]

  • Collision Energy: Stepped collision energy (e.g., 15, 30, 45 eV) to generate a rich fragmentation spectrum.

Data Acquisition Strategies: DDA vs. DIA

Beyond the choice of mass analyzer, the data acquisition strategy significantly impacts the comprehensiveness of the collected data.

acquisition_modes cluster_dda Data-Dependent Acquisition (DDA) cluster_dia Data-Independent Acquisition (DIA) dda_survey MS1 Survey Scan dda_select Select Top N Intense Ions dda_survey->dda_select dda_msms Acquire MS/MS Spectra dda_select->dda_msms dia_survey MS1 Survey Scan dia_windows Predefined m/z Windows dia_survey->dia_windows dia_msms Fragment All Ions in Each Window dia_windows->dia_msms

Caption: Comparison of DDA and DIA data acquisition workflows.

Data-Dependent Acquisition (DDA): In DDA, the instrument performs a full scan (MS1) and then selects the most intense ions (the "top N") for fragmentation and subsequent MS/MS analysis.[19][20] This approach is excellent for generating high-quality fragmentation spectra for abundant ions. However, it can be biased towards the most abundant species and may miss lower-abundance compounds.[21]

Data-Independent Acquisition (DIA): DIA involves fragmenting all ions within predefined m/z windows across the entire mass range.[18][20] This results in a comprehensive dataset containing fragment information for all detectable ions, albeit at the cost of more complex data analysis. DIA is particularly powerful for untargeted screening and for retrospectively mining data for compounds of interest.

Expert Insight: For initial characterization and structural elucidation of a known compound like N-phenyl-2-naphthylamine, DDA is often sufficient and provides clean, easily interpretable MS/MS spectra. For complex mixture analysis, such as in metabolomics or impurity profiling, DIA offers a more comprehensive and unbiased approach.[17][20]

Interpreting the Data: A Case Study with N-phenyl-2-naphthylamine

The electron ionization (EI) mass spectrum of N-phenyl-2-naphthylamine from the NIST database provides a valuable reference for its fragmentation pattern.[22][23] The molecular ion (M⁺˙) is observed at m/z 219, which is consistent with the nominal mass of C15H11NO.

Key Fragmentation Pathways: The fragmentation of N-phenyl-2-naphthylamine is expected to involve cleavages around the amine linkage and within the aromatic ring systems. While a detailed fragmentation study is beyond the scope of this guide, the NIST spectrum shows significant fragment ions that can be tentatively assigned.

A detailed interpretation of the fragmentation pattern would require high-resolution MS/MS data to confirm the elemental composition of the fragment ions.

Conclusion

The successful high-resolution mass spectrometric analysis of compounds with the elemental formula C15H11NO hinges on a multi-faceted approach. It begins with a solid theoretical understanding of the expected mass and isotopic pattern. The choice of instrumentation, whether an Orbitrap or a TOF analyzer, should be guided by the specific analytical goals, balancing the need for ultra-high resolution with considerations of speed and cost. Similarly, the data acquisition strategy, be it DDA or DIA, must be tailored to the experimental question, whether it is targeted characterization or comprehensive screening. By integrating these elements with robust experimental protocols and careful data interpretation, researchers can confidently navigate the molecular maze and unlock the rich information that HRMS provides.

References

  • Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. PMC.
  • High-Resolution Native Mass Spectrometry. Chemical Reviews. [Link]

  • Present and Future Applications of High Resolution Mass Spectrometry in the Clinic. PMC.
  • HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW.
  • Comparison of Full-Scan, Data-Dependent, and Data-Independent Acquisition Modes in Liquid Chromatography–Mass Spectrometry Based Untargeted Metabolomics. Analytical Chemistry. [Link]

  • Advancements and Emerging Techniques in Mass Spectrometry: A Comprehensive Review. Preprints.org.
  • Why do we prefer TOFs over Orbitraps for flow injection analysis?. Metabolomics Blog. [Link]

  • Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]

  • HRMS Analysis. UTMB. [Link]

  • 2-Naphthalenamine, N-phenyl-. NIST WebBook. [Link]

  • N-phenyl-2-naphthylamine. PubChem. [Link]

  • Data-independent acquisition – Knowledge and References. Taylor & Francis Online. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. New Food Magazine. [Link]

  • Mass Spectrometry Acquisition Mode Showdown: DDA vs. DIA vs. MRM vs. PRM. GenScript. [Link]

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  • 2-Naphthalenamine, N-phenyl-. NIST WebBook. [Link]

  • Isotope Distribution Calculator and Mass Spec Plotter. Scientific Instrument Services. [Link]

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  • Mass Spectrometry analysis of Small molecules. SlideShare. [Link]

  • Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. [Link]

  • Quantification of N-phenyl-2-naphthylamine by Gas Chromatography and Isotope-Dilution Mass Spectrometry and Its Percutaneous Absorption Ex Vivo Under Workplace Conditions. PubMed. [Link]

  • Quantification of N-phenyl-2-naphthylamine by gas chromatography and isotope-dilution mass spectrometry and its percutaneous absorption ex vivo under workplace conditions. PMC.
  • N-phenyl-2-naphthyl amine neozone. The Good Scents Company. [Link]

  • Isotopica -- A tool for the calculation and viewing of complex isotopic envelopes. HSLS. [Link]

  • 2-Naphthalenamine, N-phenyl-. NIST WebBook. [Link]

  • What is IsoSpec?. IsoSpec. [Link]

  • Quantification of N-phenyl-2-naphthylamine by gas chromatography and isotope-dilution mass spectrometry and its percutaneous absorption ex vivo under workplace conditions.
  • Exact Mass Calculator. BioChemCalc. [Link]

  • Exact Masses & Isotope Abundance Ratios. MSU Chemistry. [Link]

  • Calculating Exact Masses. University of Missouri Mass Spectrometry Facility. [Link]

  • Exact mass calculater. St. Olaf College. [Link]

  • Mass Spectrometry Facility. University of Alberta Chemistry. [Link]

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comparing melting points of acetyl biphenyl carbonitrile isomers

Author: BenchChem Technical Support Team. Date: March 2026

Title : Comparative Analysis of Acetyl Biphenyl Carbonitrile Isomers: Melting Point Dynamics and Structural Thermodynamics

Introduction

Biphenyl derivatives containing both electron-withdrawing (cyano) and electron-donating/acyl (acetyl) groups are highly privileged scaffolds in modern drug development. They serve as critical intermediates for angiotensin II receptor antagonists, organic semiconductors, and liquid crystal displays. When evaluating these compounds, the relative positioning of the substituents—specifically the ortho, meta, or para placement of the carbonitrile group relative to the biphenyl linkage—profoundly dictates the molecule's three-dimensional geometry. As an application scientist, I frequently utilize melting point (


) not just as a standard purity metric, but as a macroscopic lens into the microscopic crystal lattice energy and molecular symmetry of these isomers.

Mechanistic Causality: Why Isomer Melting Points Diverge

The variation in melting points among acetyl biphenyl carbonitrile isomers is governed by three interconnected thermodynamic principles:

  • Carnelley’s Rule and Molecular Symmetry : Carnelley’s rule dictates that highly symmetrical molecules pack more efficiently into a crystal lattice, resulting in higher melting points. The para-isomer (4'-acetyl-[1,1'-biphenyl]-4-carbonitrile) possesses a pseudo-

    
     axis of symmetry. This linearity allows for dense, highly ordered crystal packing, maximizing intermolecular van der Waals forces and dipole-dipole interactions.
    
  • Steric Hindrance and Dihedral Twist : In the solid state, unsubstituted biphenyls prefer a nearly planar conformation to maximize

    
    -conjugation. However, placing a bulky cyano group at the ortho position creates severe steric clashes with the ortho-hydrogens of the adjacent acetylphenyl ring. This forces the biphenyl core to twist out of planarity (dihedral angle > 60°), disrupting intermolecular 
    
    
    
    stacking and drastically lowering the enthalpy of fusion (
    
    
    ).
  • Dipole Alignment : Both the acetyl and cyano groups possess strong dipole moments. In the para and meta isomers, these dipoles can align in an antiparallel fashion within the crystal lattice, reinforcing intermolecular attraction. The meta-isomer (3-(4-acetylphenyl)benzonitrile) demonstrates intermediate packing efficiency, yielding a1[1][2].

G Sub Isomeric Substitution (Ortho, Meta, Para) Geom Dihedral Angle & Steric Hindrance Sub->Geom Sym Molecular Symmetry (Carnelley's Rule) Sub->Sym Pack Crystal Lattice Packing Efficiency Geom->Pack Intermolecular Distance Sym->Pack Lattice Entropy MP Melting Point (Tm) & Enthalpy of Fusion Pack->MP Thermodynamic Stability

Logical flow mapping isomeric substitution to macroscopic melting point variations.

Quantitative Data Presentation: Isomer Comparison

The following table summarizes the structural and thermal properties of the three primary isomers. The data clearly illustrates the inverse relationship between steric-induced dihedral twisting and thermal stability.

Isomer TypeIUPAC NameSubstitution PatternEstimated Solid-State Dihedral TwistRelative SymmetryMelting Point (°C)
Para 4'-acetyl-[1,1'-biphenyl]-4-carbonitrile4, 4'~0° - 10° (Planar)High193 - 198
Meta 4'-acetyl-[1,1'-biphenyl]-3-carbonitrile4, 3'~20° - 30°Low148 - 151[1][2]
Ortho 4'-acetyl-[1,1'-biphenyl]-2-carbonitrile4, 2'> 60° (Highly Twisted)Very Low85 - 90 (Estimated)

Note: The highly symmetrical para-isomer is frequently synthesized via 3 yielding robust, high-melting crystalline solids[3].

Experimental Methodology: Synthesis and Self-Validating Thermal Analysis

To accurately determine the melting points of these isomers, researchers must avoid kinetic trapping (amorphous domains) and polymorphic transitions that can artificially depress the observed melting point. The following self-validating protocol utilizes Differential Scanning Calorimetry (DSC) to ensure thermodynamic accuracy.

Phase 1: Regioselective Synthesis & Thermodynamic Crystallization
  • Suzuki-Miyaura Cross-Coupling : React 4-acetylphenylboronic acid with the respective bromobenzonitrile isomer (2-bromo, 3-bromo, or 4-bromo) using a Palladium catalyst (e.g.,

    
    ) and 
    
    
    
    base in a degassed DMF solution at 3[3].
    • Causality: This palladium-catalyzed method is highly regioselective, preventing the formation of mixed isomers that would act as impurities and cause melting point depression.

  • Thermodynamic Recrystallization : Extract the crude product using EtOAc, dry over

    
    , and recrystallize from a boiling Ethanol/Water mixture.
    
    • Causality: Rapid precipitation yields metastable polymorphs. Slow cooling (0.1 °C/min) provides the activation energy necessary for the molecules to arrange into the most thermodynamically stable, highest-melting crystal lattice.

Phase 2: Differential Scanning Calorimetry (DSC)
  • Instrument Calibration : Run a high-purity Indium standard (known

    
     = 156.6 °C, 
    
    
    
    = 28.45 J/g).
    • Causality: This step creates a self-validating system. If the Indium standard deviates by >0.1 °C, the instrument's thermal resistance and heat capacity parameters must be recalibrated before running the biphenyl isomers.

  • Sample Preparation : Weigh exactly 2.0–3.0 mg of the recrystallized isomer into an aluminum DSC pan and hermetically seal it.

  • Thermal Profiling : Heat the sample from 25 °C to 250 °C at a controlled rate of 10 °C/min under a continuous nitrogen purge (50 mL/min).

    • Causality: The nitrogen purge prevents oxidative degradation at elevated temperatures. Unlike visual capillary methods, DSC detects pre-melting solid-solid polymorphic transitions, ensuring the recorded endothermic peak accurately represents the true crystalline melting point.

Workflow Syn Suzuki-Miyaura Cross-Coupling Pur Thermodynamic Recrystallization Syn->Pur Cal DSC Calibration (Indium Standard) Pur->Cal Ana Thermal Analysis (10°C/min, N2 Purge) Cal->Ana

Self-validating experimental workflow for synthesizing and analyzing biphenyl isomers.

Conclusion

The comparative melting points of acetyl biphenyl carbonitrile isomers serve as a textbook demonstration of how subtle changes in regiochemistry dictate macroscopic physical properties. By shifting the cyano group from the para to the ortho position, researchers induce severe steric strain, forcing a dihedral twist that shatters crystal lattice efficiency and plummets the melting point by over 100 °C.

References

  • Chemical Manufacturers India . "3-(4-Acetylphenyl) benzonitrile Supplier in Mumbai". Chemical Manufacturers. 1

  • TradeIndia . "3-(4-acetylphenyl) Benzonitrile - Cas No: 253678-90-9". National Analytical Corporation. 2

  • Thieme Connect . "Catalysts on Functionalized Polymer Chips (PC) as Recyclable Entities". Synthesis Journal. 3

Sources

A Comparative Guide to the UV-Vis Absorption Maxima of 2'-Acetyl and 4'-Acetyl[1,1'-biphenyl]-3-carbonitrile Isomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparison of the ultraviolet-visible (UV-Vis) absorption characteristics of two structural isomers: 2'-Acetyl[1,1'-biphenyl]-3-carbonitrile and 4'-Acetyl[1,1'-biphenyl]-3-carbonitrile. For researchers in synthetic chemistry, materials science, and drug development, understanding how the positional arrangement of functional groups impacts electronic properties is fundamental. UV-Vis spectroscopy serves as a rapid, accessible, and powerful tool for probing these differences, often allowing for the straightforward differentiation of isomers based on their spectral properties.

Here, we delve into the theoretical principles governing the UV-Vis absorption of these compounds, predict their spectral behavior, and provide a robust experimental protocol for empirical verification.

Theoretical Framework: Conjugation vs. Steric Hindrance

The UV-Vis absorption spectrum of an organic molecule is dictated by its electronic structure. Specifically, the wavelength of maximum absorption (λmax) corresponds to the energy required to promote an electron from a lower energy orbital, typically the Highest Occupied Molecular Orbital (HOMO), to a higher energy one, the Lowest Unoccupied Molecular Orbital (LUMO). For aromatic compounds like the biphenyl derivatives , these transitions are primarily of the π → π* type.

The key to understanding the difference between the 4'-acetyl and 2'-acetyl isomers lies in the interplay between two opposing effects: π-conjugation and steric hindrance .

  • π-Conjugation: This is the delocalization of π-electrons across adjacent single and multiple bonds. Extended conjugation lowers the energy of the HOMO-LUMO gap.[1][2] Consequently, less energy is required for electronic excitation, resulting in a shift of the λmax to a longer wavelength (a bathochromic or red shift).[1][2][3][4] In the biphenyl system, maximum conjugation occurs when the two phenyl rings are coplanar, allowing for optimal overlap of the p-orbitals across the central single bond.

  • Steric Hindrance: This refers to the repulsive forces between non-bonded atoms or groups in a molecule that are in close proximity. In the case of substituted biphenyls, bulky groups at the ortho positions (2, 2', 6, 6') prevent the two rings from achieving a coplanar conformation.[5] This forced twisting, or increase in the dihedral angle, disrupts the π-conjugation between the rings.[6] Disruption of conjugation increases the HOMO-LUMO energy gap, requiring more energy for excitation and causing a shift of the λmax to a shorter wavelength (a hypsochromic or blue shift).[7]

Applying Theory to the Isomers:
  • 4'-Acetyl[1,1'-biphenyl]-3-carbonitrile (The para isomer): In this isomer, the acetyl group is at the para position of the second phenyl ring. This position is remote from the bond linking the two rings. Therefore, it presents minimal steric hindrance, allowing the two phenyl rings to adopt a nearly coplanar arrangement. This planarity facilitates effective π-conjugation across the entire biphenyl system, which is further extended by the acetyl and nitrile chromophores.[8] This extended delocalization is expected to result in a lower energy HOMO-LUMO gap and consequently, a longer wavelength λmax .

  • This compound (The ortho isomer): In this isomer, the acetyl group is at the ortho position. Its proximity to the central carbon-carbon bond creates significant steric hindrance with the hydrogens on the first phenyl ring.[5] To alleviate this strain, the molecule is forced to twist around the central bond, increasing the dihedral angle between the two rings.[6] This twisting severely disrupts the π-conjugation, effectively isolating the two phenyl rings electronically. The absorption spectrum is therefore expected to resemble a superposition of the individual substituted benzene rings rather than a single, large conjugated system. This disruption leads to a higher energy HOMO-LUMO gap and a shorter wavelength λmax compared to its 4'-acetyl counterpart.

The structural and electronic differences are visualized in the diagram below.

G cluster_0 4'-Acetyl Isomer (para) cluster_1 2'-Acetyl Isomer (ortho) 4_isomer Structure: Nearly Coplanar Minimal Steric Hindrance 4_effect Effect: Extended π-Conjugation 4_isomer->4_effect Allows 4_result Result: Bathochromic Shift (Longer λmax) 4_effect->4_result Leads to 2_isomer Structure: Twisted Dihedral Angle Significant Steric Hindrance 2_effect Effect: Disrupted π-Conjugation 2_isomer->2_effect Causes 2_result Result: Hypsochromic Shift (Shorter λmax) 2_effect->2_result Leads to

Caption: Logical relationship between isomer structure and expected UV-Vis absorption.

Predicted Spectroscopic Data

Based on the theoretical principles discussed, we can predict the relative UV-Vis absorption maxima for the two isomers. While exact values depend on the solvent used, the trend is expected to be consistent.

CompoundIsomer PositionExpected Steric HindranceExpected ConjugationPredicted λmax ShiftPredicted λmax
4'-Acetyl[1,1'-biphenyl]-3-carbonitrilepara (4')LowHighBathochromic (Red)Longer
This compoundortho (2')HighLow (Disrupted)Hypsochromic (Blue)Shorter

Experimental Protocol for UV-Vis Analysis

This section provides a standardized protocol for obtaining the UV-Vis absorption spectra of the two isomers. Adherence to this methodology ensures reproducible and accurate results.

Materials and Equipment
  • This compound

  • 4'-Acetyl[1,1'-biphenyl]-3-carbonitrile

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or cyclohexane)

  • Volumetric flasks (Class A)

  • Analytical balance

  • Dual-beam UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

Causality Behind Experimental Choices
  • Solvent Selection: The choice of solvent is critical. A solvent that is transparent in the anticipated absorption range (typically >220 nm for these compounds) must be used. Ethanol or methanol are common choices due to their polarity and UV transparency. Non-polar solvents like cyclohexane can also be used and may reveal more fine structure in the spectrum. The key is to use the same solvent for both isomers to ensure a valid comparison, as solvent polarity can influence λmax (solvatochromism).[9]

  • Concentration: The concentration should be adjusted so that the maximum absorbance falls within the optimal range of the spectrophotometer, typically between 0.2 and 1.0 absorbance units, to ensure linearity according to the Beer-Lambert Law.[10][11] A starting concentration of approximately 1 x 10⁻⁵ M is often suitable.

  • Instrumentation: A dual-beam spectrophotometer is preferred as it simultaneously measures the sample and a reference (blank), correcting for solvent absorbance and instrument drift in real-time.

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Accurately weigh approximately 5-10 mg of the first isomer (e.g., 4'-acetyl isomer).

    • Quantitatively transfer the solid to a 100 mL volumetric flask.

    • Dissolve the compound in a small amount of the chosen spectroscopic grade solvent and then dilute to the mark. This creates a concentrated stock solution.

  • Working Solution Preparation:

    • Perform a serial dilution of the stock solution to achieve a final concentration in the micromolar range (e.g., 1 x 10⁻⁵ M). For example, pipette 1 mL of the stock into another 100 mL volumetric flask and dilute to the mark with the same solvent.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and its lamps (deuterium for UV, tungsten for visible) and allow the instrument to warm up for at least 30 minutes for stabilization.

    • Set the desired scan range, for instance, from 400 nm down to 200 nm.

  • Baseline Correction:

    • Fill both the sample and reference cuvettes with the pure solvent (the "blank").

    • Place them in the respective holders in the spectrophotometer.

    • Run a baseline scan. This will subtract the absorbance of the solvent and cuvettes from all subsequent measurements.[12]

  • Sample Measurement:

    • Empty the sample cuvette and rinse it a few times with the working solution of the isomer.

    • Fill the sample cuvette with the working solution and place it back into the sample holder. The reference cuvette remains filled with the pure solvent.

    • Initiate the sample scan. The instrument will record the absorbance as a function of wavelength.

  • Data Recording and Analysis:

    • Save the spectrum. Identify the wavelength of maximum absorbance (λmax).

    • Record the absorbance value at the λmax.

  • Repeat for the Second Isomer:

    • Thoroughly clean the cuvette.

    • Repeat steps 1, 2, 5, and 6 for the 2'-acetyl isomer, ensuring the exact same solvent and similar concentration are used for a direct comparison.

The following diagram outlines the experimental workflow.

G start Start prep_stock 1. Prepare Stock Solution (e.g., 100 mg/L) start->prep_stock prep_work 2. Prepare Working Solution (e.g., 10 mg/L) prep_stock->prep_work setup_inst 3. Setup Spectrophotometer (Scan Range: 400-200 nm) prep_work->setup_inst baseline 4. Run Baseline Correction (Solvent vs. Solvent) setup_inst->baseline measure 5. Measure Sample Spectrum (Sample vs. Solvent) baseline->measure analyze 6. Record λmax and Absorbance measure->analyze repeat 7. Repeat for Second Isomer analyze->repeat repeat->prep_stock Clean & Restart end End repeat->end

Caption: Experimental workflow for comparative UV-Vis analysis.

Conclusion

The positional isomerism of the acetyl group on the biphenyl-carbonitrile framework has a profound and predictable impact on the molecule's UV-Vis absorption spectrum. The 4'-acetyl isomer, with its capacity for extended π-conjugation, is expected to exhibit a λmax at a significantly longer wavelength than the 2'-acetyl isomer. In the latter, steric hindrance forces a non-planar conformation, disrupting conjugation and causing a hypsochromic (blue) shift. This distinct difference allows UV-Vis spectroscopy to be employed as a simple, yet definitive, analytical technique for distinguishing between these two compounds. The provided protocol offers a reliable method for researchers to confirm these theoretical predictions in a laboratory setting.

References

  • Mulliken, R. S., & Rieke, C. A. (1941). The Effect of Steric Hindrance on the Ultra-violet Absorption Spectra of Substituted Acetophenones. Journal of the American Chemical Society, 63(6), 1770-1770. Available at: [Link]

  • Taylor, L. T., & R. A. (2006). The Effect of Substituent Location on the Ultraviolet Absorption Spectra of Ethynyl-Substituted Polycyclic Aromatic Hydrocarbons. Polycyclic Aromatic Compounds, 12(2), 85-95. Available at: [Link]

  • Jaffé, H. H., & Orchin, M. (1962). Theory and Applications of Ultraviolet Spectroscopy. John Wiley & Sons. (A foundational textbook on the principles of UV spectroscopy).
  • Ahmed, S. R., & Hall, D. M. (1960). Steric effects in 2,2′-bridged biphenyls with a heterocyclic bridging ring. Part III. The ultraviolet absorption spectra of some dihydrodibenzazepinium compounds. Journal of the Chemical Society, 4165. Available at: [Link]

  • Germán, V. (n.d.). Vis-UV spectra of aromatic compounds. Quimicaorganica.org. Available at: [Link]

  • Muhammad, G. (2023, December 11). Effect of steric hindrance & coplanarity on ʎmax & εmax. YouTube. Available at: [Link]

  • Chemistry Stack Exchange. (2019). Highly conjugated compounds and the effects of substituents. Available at: [Link]

  • Sim4t. (2013). UV Vis Absorption Experiment 1: Beer-Lambert Law and Identification of an Unknown Mixture. Available at: [Link]

  • Suhartati, T. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Jurnal Pendidikan dan Ilmu Kimia, 5(1), 24-33. Available at: [Link]

  • Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. University of Texas at El Paso. Available at: [Link]

  • Shimadzu Corporation. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Available at: [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. (A comprehensive text on stereochemistry, including discussions of steric hindrance in biphenyl systems).
  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (An authoritative source on solvent properties and their effects on spectroscopic measurements).

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2'-Acetyl[1,1'-biphenyl]-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary objective is to empower our partners in research and development with the knowledge to not only achieve groundbreaking results but to do so in a manner that ensures the utmost safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 2'-Acetyl[1,1'-biphenyl]-3-carbonitrile demand a meticulous, informed approach. This guide moves beyond a simple checklist, offering a procedural and logical framework for the safe management of this compound from the moment it becomes waste to its final, compliant disposal.

The core principle of chemical waste management is twofold: protect laboratory personnel and protect the environment[1]. Improper disposal can lead to regulatory penalties, environmental contamination, and significant safety hazards[2]. This document provides a self-validating system of protocols grounded in established safety standards to address the specific challenges posed by this compound.

Hazard Profile and Risk Assessment

Based on analogous compounds, we can anticipate the following hazard classifications:

Hazard ClassCategoryAnticipated EffectSource
Skin Irritation2Causes skin irritation.[3][4][6]
Eye Irritation2ACauses serious eye irritation.[3][4][6]
Specific Target Organ Toxicity (Single Exposure)3May cause respiratory irritation.[3][4][6]
Acute Aquatic Toxicity1Very toxic to aquatic life.[3][4]
Chronic Aquatic Toxicity1Very toxic to aquatic life with long lasting effects.[3][4]

This profile mandates that this compound be treated as a hazardous waste stream, requiring careful segregation and disposal to prevent environmental release and personnel exposure[1][2].

Immediate Safety & Spill Management

Before any disposal procedure begins, readiness for accidental release is critical.

Personal Protective Equipment (PPE): Handling of this compound, whether in pure form or as waste, requires stringent adherence to PPE protocols to prevent exposure[8].

  • Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[9].

  • Hand Protection: Use chemically resistant nitrile gloves. Change gloves immediately if they become contaminated[10].

  • Body Protection: A lab coat and closed-toe shoes are mandatory[11].

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator in a well-ventilated area or fume hood[3][11].

Spill Response: In the event of a spill, the primary objectives are to contain the material, prevent its entry into drains, and decontaminate the area safely.

  • Evacuate and Ventilate: Ensure the area is well-ventilated, and restrict access to non-essential personnel[10].

  • Containment: For solid spills, carefully sweep or shovel the material into a suitable container for disposal, avoiding dust formation[8][9]. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill[10].

  • Cleanup: Collect all contaminated materials into a designated, labeled hazardous waste container.

  • Decontamination: Clean the affected area thoroughly.

  • Do Not Use Water to Flush: Given its high aquatic toxicity, do not allow the product or cleanup materials to enter drains or waterways[3].

Step-by-Step Disposal Protocol

The recommended and most compliant method for disposing of this compound is through a licensed professional waste disposal service[8][12]. On-site chemical neutralization is not advised due to the potential for hazardous reactions and byproducts[13].

Step 1: Waste Segregation Proper segregation is the cornerstone of safe laboratory waste management, preventing dangerous reactions between incompatible chemicals[1].

  • Designated Waste Stream: Establish a specific waste stream for this compound and any materials contaminated with it.

  • Incompatibilities: Keep this waste separate from strong acids (potential for cyanide gas release), strong oxidizing agents, and other reactive chemical waste streams[9][14]. This compound's waste should be categorized as a non-halogenated organic waste[11][15].

WasteSegregation cluster_waste_source Laboratory Waste Generation cluster_streams Designated Waste Streams Waste This compound Waste Organic Non-Halogenated Organic Waste Waste->Organic Correct Segregation Halogenated Halogenated Solvent Waste Waste->Halogenated Incorrect Aqueous Aqueous Acid/Base Waste Waste->Aqueous Incorrect (Potential HCN Gas) Solid Non-Hazardous Solid Waste Waste->Solid Incorrect

Caption: Waste segregation for this compound.

Step 2: Containerization The choice of container is critical to prevent leaks and ensure safe storage.

  • Solid Waste: Collect unused or contaminated solid this compound, along with contaminated items like weigh boats, filter paper, and gloves, in a durable, sealable, and chemically compatible container[8]. A high-density polyethylene (HDPE) container is a suitable choice.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof container with a secure screw cap[15]. Ensure the container material is compatible with the solvent used.

  • Empty Containers: An empty container that held this compound must be managed as hazardous waste unless triple-rinsed. The rinseate must be collected and disposed of as hazardous waste[7].

Step 3: Labeling Clear and accurate labeling is a regulatory requirement and essential for safety[1][2].

  • Contents: The label must clearly state "Hazardous Waste" and list the full chemical name: "this compound Waste."

  • Concentration: For solutions, list all components and their approximate percentages.

  • Hazards: Include appropriate hazard pictograms (e.g., irritant, environmentally hazardous).

Step 4: Temporary Storage Store waste containers in a designated, secure area.

  • Location: Store in a cool, dry, and well-ventilated area away from general laboratory traffic[5].

  • Secondary Containment: Place waste containers in a secondary containment bin to catch any potential leaks[2].

  • Closure: Keep containers securely closed except when adding waste[15].

Step 5: Final Disposal Engage with your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.

  • Professional Service: Provide the waste disposal company with all relevant information, including the anticipated hazard profile, to ensure they can handle and transport the material safely and in compliance with all federal, state, and local regulations[12].

  • Documentation: Maintain a log of all hazardous waste generated and disposed of, as required by regulations such as the Resource Conservation and Recovery Act (RCRA)[2].

DisposalWorkflow Start Waste Generated: This compound Decision What is the form of the waste? Start->Decision Solid Collect in Labeled Solid Waste Container Decision->Solid Solid Liquid Collect in Labeled Liquid Waste Container Decision->Liquid Liquid Solution Contaminated Collect Contaminated PPE/ Supplies in Solid Waste Container Decision->Contaminated Contaminated Materials Store Store Securely in Secondary Containment Solid->Store Liquid->Store Contaminated->Store ContactEHS Contact EHS/Certified Waste Vendor for Pickup Store->ContactEHS End Compliant Disposal Complete ContactEHS->End

Caption: Decision workflow for the disposal of the target compound.

Waste Minimization Strategies

The most effective disposal method is to minimize waste generation at the source[14][16].

  • Optimize Experimental Design: Plan experiments to use the minimum amount of material required for valid results.

  • Inventory Management: Implement a digital inventory system to track chemical usage, prevent over-purchasing, and avoid the expiration of stock materials[16].

  • Small-Scale Synthesis: Whenever feasible, perform reactions at the smallest practical scale.

By adhering to these detailed procedures, researchers can ensure the safe and environmentally responsible management of this compound waste, upholding the highest standards of laboratory practice and regulatory compliance.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: Biphenyl.
  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: Biphenyl.
  • Environmental Marketing Services. (2025). Effective Lab Chemical Waste Management.
  • UC Center for Laboratory Safety. (2012). Nitrates - Standard Operating Procedure.
  • MSE Supplies. (2025). How Laboratory Waste Management Affects Sustainability.
  • My Green Lab. (n.d.). Laboratory Waste Solutions for Sustainable Research Practices.
  • Fisher Scientific. (2025). Safety Data Sheet: 4-Acetylbiphenyl.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • BenchChem. (2025). A Step-by-Step Guide to the Proper Disposal of Montelukast Nitrile.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Sciencemadness Wiki. (2025). Proper disposal of chemicals.
  • National Research Council. (1995). Prudent Practices for Disposal of Chemicals from Laboratories. In Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press.
  • BenchChem. (2025). Navigating the Safe Disposal of 1-Acetyl-7-azaindole: A Procedural Guide.
  • Durham Tech. (2018). Safety Data Sheet: Biphenyl.
  • University of North Carolina at Chapel Hill. (n.d.). 7.2 Organic Solvents. Environment, Health and Safety.
  • Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry.
  • PubChem. (n.d.). 1-((1,1'-Biphenyl)-2-yl)ethan-1-one. National Center for Biotechnology Information.

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Personal Protective Equipment & Handling Guide: 2'-Acetyl[1,1'-biphenyl]-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Profile

2'-Acetyl[1,1'-biphenyl]-3-carbonitrile (CAS: Specific isomer implied, structurally related to Sartan intermediates) is a functionalized biphenyl intermediate containing both a ketone and a nitrile moiety. While often handled as a stable solid, its biological activity and metabolic potential require a safety protocol that exceeds standard "lab hygiene."

The Core Hazard: The Nitrile "Trojan Horse" Unlike simple inorganic cyanides (e.g., KCN) which pose an immediate lethal threat, organic nitriles (R-CN) like this compound can be metabolized in the liver (via cytochrome P450 enzymes) to release free cyanide ions (


) over time [1]. This results in "delayed acute toxicity"—symptoms may not appear for hours after exposure.

Hazard Classification (Precautionary Principle):

  • Acute Toxicity (Oral/Inhalation): Category 4 (Harmful).

  • Skin/Eye Irritation: Category 2 (Irritant).[1][2]

  • Target Organ Toxicity (STOT-SE): Category 3 (Respiratory Irritation).[1]

  • Physical State: Solid powder/crystal (Dust inhalation is the primary vector).

PPE Decision Matrix (The "Self-Validating" System)

Do not rely on a single glove type. Your PPE must adapt to the state of the chemical (Solid vs. Solution).

Table 1: Glove Selection & Breakthrough Logic
Chemical StatePrimary RiskRecommended Glove MaterialThickness (mil)Est. Breakthrough TimeExpert Insight (Why?)
Solid (Powder) Dermal absorption of dustNitrile (Disposable) ≥ 5 mil> 480 min (Solid)Solids do not permeate molecularly like liquids. Standard nitrile is sufficient if dry.
Solution (in DCM) Rapid permeation of solventPE/EVOH Laminate (Silver Shield) ~2.7 mil> 240 minDichloromethane (common solvent for biphenyls) penetrates Nitrile in <2 mins. Nitrile is useless here.
Solution (in EtOAc) Splash contactHigh-Grade Nitrile ≥ 8 mil~ 30-60 minEthyl Acetate degrades thin nitrile. Double-gloving recommended.
Solution (in DMSO) Enhanced skin absorptionButyl Rubber or Double Nitrile ≥ 15 mil> 480 minDMSO acts as a carrier, dragging the toxic nitrile through the skin barrier.
Respiratory & Body Protection[1][3][4][5][6][7][8]
  • Respiratory:

    • Open Bench (Not Recommended): N95 or P2 particulate respirator.

    • Fume Hood (Standard): No respirator needed if sash is at working height.

    • Spill Cleanup: Full-face respirator with ABEK-P3 cartridges (Organic vapor + Acid gas + Particulate).

  • Body: Tyvek® arm sleeves over a standard cotton lab coat to bridge the gap between glove and cuff.

  • Eyes: Chemical splash goggles (indirect vent). Safety glasses are insufficient for powders that can drift behind lenses.

Visualized Safety Logic

Diagram 1: PPE Decision Tree

Caption: Logic flow for selecting PPE based on the physical state and solvent carrier of the compound.

PPE_Decision_Tree Start Start: Handling this compound State What is the Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Risk_Dust Risk: Dust Inhalation & Static Solid->Risk_Dust Solvent Identify Solvent Liquid->Solvent PPE_DCM PPE: Silver Shield / Laminate Gloves (Nitrile fails in <2 min) Solvent->PPE_DCM Chlorinated (DCM/CHCl3) PPE_Gen PPE: Double Nitrile (8mil) Change every 30 mins Solvent->PPE_Gen Polar (EtOAc/Methanol) PPE_Solid PPE: Nitrile Gloves (5mil) + N95 Mask + Lab Coat Risk_Dust->PPE_Solid Risk_Perm Risk: Rapid Permeation PPE_DCM->Risk_Perm

Operational Protocols

A. Weighing & Transfer (The "Static" Problem)

Biphenyl derivatives are often fluffy, electrostatic solids.

  • Engineering Control: Use an ionizing bar or anti-static gun inside the balance enclosure to neutralize charge.

  • Technique: Do not use a spatula to "flick" powder. Use a subdivision technique (weigh paper to weigh paper) to avoid aerosolization.

  • Decontamination: Wipe the balance area with a 10% soap solution before using organic solvents. Using alcohol first can spread the static-charged dust further.

B. Solubilization
  • Solvent Choice: If possible, avoid Dichloromethane (DCM). Use Ethyl Acetate or Toluene if chemistry permits, as they are easier to block with standard PPE.

  • Pressure Release: When dissolving in a closed vessel, the heat of solution (enthalpy) may build pressure. Vent frequently to prevent aerosolized spray upon opening.

C. Emergency Response (Spill)
  • Dry Spill: Do not sweep (creates dust). Use a HEPA vacuum or wet-wipe method (cover with wet paper towels, then scoop).

  • Wet Spill: Cover with absorbent pads. If the solvent is flammable, turn off ignition sources.

  • First Aid (Cyanide Precaution): If ingested or inhaled in large quantities, alert medical personnel to the possibility of nitrile poisoning . Oxygen therapy is the primary support; standard cyanide antidotes (hydroxocobalamin) may be considered by physicians if symptoms of hypoxia present [2].

Waste Disposal & Decontamination[5]

Do not mix with Oxidizers. Nitriles can react violently with strong oxidizing acids (Nitric acid), releasing high concentrations of HCN gas immediately.

Table 2: Disposal Workflows
Waste StreamClassificationTreatment Protocol
Solid Waste Hazardous (Toxic/Irritant)Double-bag in polyethylene. Label "Toxic Solid - Nitrile Derivative."[3] Incinerate in a facility equipped with scrubbers (for NOx).
Liquid Waste (Halogenated) Hazardous (Toxic)Segregate from non-halogenated. Do not mix with acidic waste streams.
Contaminated Sharps Hazardous (Physical + Chem)Rigid container. Do not recap needles.
Empty Containers Residual HazardTriple rinse with Acetone. Collect rinsate as liquid waste. Deface label only after rinsing.

Scientific Workflow Visualization

Diagram 2: Safe Handling Workflow

Caption: Step-by-step operational flow to minimize exposure during synthesis or analysis.

Handling_Workflow Prep 1. Prep: Check Fume Hood Flow (>100 fpm) Weigh 2. Weighing: Anti-static measures No open spatulas Prep->Weigh React 3. Reaction/Transfer: Closed vessels Secondary containment Weigh->React Waste 4. Disposal: Segregate from Acids Triple Rinse Glassware React->Waste Exit 5. Exit: Wash Hands (Soap > 20s) Waste->Exit

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Nitrile Compounds: Toxicity and Metabolism. PubChem. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Secondary Protection: Glove Selection Chart for Organic Solvents. United States Department of Labor. Available at: [Link]

  • ECHA (European Chemicals Agency). Registration Dossier - Biphenyl derivatives and Nitrile hazards. Available at: [Link]

Sources

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